molecular formula C19H17ClN2O3 B11927675 S19-1035

S19-1035

Cat. No.: B11927675
M. Wt: 356.8 g/mol
InChI Key: DPKPKQOCNMAUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S19-1035 is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

InChI

InChI=1S/C19H17ClN2O3/c1-12-15(13(2)25-22-12)11-24-18-10-6-3-7-14(18)19(23)21-17-9-5-4-8-16(17)20/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

DPKPKQOCNMAUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Foundational & Exploratory

S19-1035: A Deep Dive into its Mechanism of Action as a Potent AKR1C3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S19-1035 has emerged as a highly potent and specific inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression and therapeutic resistance of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental basis for these findings.

Core Mechanism: Potent and Selective Inhibition of AKR1C3

This compound exerts its biological effects through the direct inhibition of the AKR1C3 enzyme.[1][2] AKR1C3 is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids and prostaglandins, which can, in turn, contribute to cancer cell proliferation and survival.[1][3]

The primary mechanism of this compound is to block the catalytic activity of AKR1C3, thereby preventing the reduction of its substrates. This inhibition has been shown to be highly potent and selective.

Quantitative Inhibition Data
CompoundTargetIC50 (nM)SelectivityReference
This compoundAKR1C33.04>3289-fold over other AKR isoforms[2][4]

Reversal of Chemotherapy Resistance

A key consequence of AKR1C3 inhibition by this compound is the reversal of resistance to certain chemotherapeutic agents, most notably doxorubicin in breast cancer models.[4][5] AKR1C3 is known to metabolize and inactivate doxorubicin, thereby reducing its cytotoxic efficacy. By inhibiting AKR1C3, this compound restores the sensitivity of resistant cancer cells to doxorubicin.[4][5]

Experimental Evidence: Doxorubicin Resistance Reversal

In a doxorubicin-resistant breast cancer cell line (MCF-7/DOX), co-administration of this compound with doxorubicin was shown to overcome chemotherapy resistance.[5] This effect is attributed to the prevention of doxorubicin metabolism by AKR1C3, leading to higher intracellular concentrations of the active drug.

Signaling Pathways Modulated by this compound

AKR1C3 is involved in multiple signaling pathways that promote cancer cell survival and proliferation. By inhibiting AKR1C3, this compound can indirectly modulate these pathways. AKR1C3 is known to influence the androgen receptor (AR) signaling pathway and can also impact pathways driven by prostaglandins, such as the PI3K/Akt signaling pathway.[1][3][4]

AKR1C3_Pathway cluster_upstream Upstream Substrates cluster_downstream Downstream Products & Pathways Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Prostaglandin D2 Prostaglandin D2 Prostaglandin D2->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Prostaglandin F2α Prostaglandin F2α AKR1C3->Prostaglandin F2α AR_Signaling Androgen Receptor Signaling Testosterone->AR_Signaling PI3K_Akt_Signaling PI3K/Akt Signaling Prostaglandin F2α->PI3K_Akt_Signaling Proliferation_Survival Cell Proliferation & Survival AR_Signaling->Proliferation_Survival PI3K_Akt_Signaling->Proliferation_Survival This compound This compound This compound->AKR1C3

Caption: this compound inhibits AKR1C3, blocking downstream signaling pathways.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound against AKR1C3 was determined using a biochemical assay. The general protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human AKR1C3 enzyme is purified. A suitable substrate (e.g., a steroid or a synthetic substrate) and the cofactor NADPH are prepared in an appropriate buffer.

  • Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the AKR1C3 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and NADPH.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.

Selectivity Assays

To determine the selectivity of this compound, similar enzymatic assays are performed using other highly homologous AKR isoforms (e.g., AKR1C1, AKR1C2, and AKR1C4). The IC50 values for these isoforms are determined and compared to the IC50 value for AKR1C3 to calculate the selectivity ratio.

Doxorubicin Resistance Reversal Assay

The ability of this compound to reverse doxorubicin resistance is typically assessed using a cell-based viability assay:

  • Cell Culture: A doxorubicin-resistant cancer cell line (e.g., MCF-7/DOX) and its parental sensitive cell line (MCF-7) are cultured under standard conditions.

  • Treatment: Cells are treated with a range of concentrations of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of this compound.

  • Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting kit.

  • Data Analysis: The IC50 of doxorubicin in the resistant cell line, with and without this compound, is calculated and compared to that of the sensitive cell line. A significant decrease in the IC50 of doxorubicin in the presence of this compound indicates the reversal of resistance.

Doxorubicin_Reversal_Workflow cluster_cells Cell Lines cluster_treatment Treatment Groups MCF7_sensitive MCF-7 (Sensitive) Dox_alone Doxorubicin Alone MCF7_sensitive->Dox_alone Treat MCF7_resistant MCF-7/DOX (Resistant) MCF7_resistant->Dox_alone Treat Dox_S19 Doxorubicin + this compound MCF7_resistant->Dox_S19 Treat Viability_Assay Cell Viability Assay (e.g., MTT) Dox_alone->Viability_Assay Dox_S19->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination

References

The Biological Target of S19-1035: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target of the compound S19-1035, its mechanism of action, and its potential therapeutic applications. The information is compiled from primary research and presented in a structured format for clarity and ease of comparison.

Executive Summary

This compound is a highly potent and specific inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) . Its inhibitory activity against AKR1C3 has been demonstrated to play a crucial role in overcoming drug resistance in cancer cells, particularly to chemotherapeutic agents like doxorubicin. This guide will delve into the quantitative data supporting this, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Biological Target: Aldo-Keto Reductase 1C3 (AKR1C3)

The primary biological target of this compound is the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1][2][3][4][5] AKR1C3 is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids and prostaglandins.[6] In various cancers, including breast and prostate cancer, overexpression of AKR1C3 is associated with tumor progression and resistance to chemotherapy.[3][6] AKR1C3 contributes to drug resistance by metabolizing and inactivating certain chemotherapeutic drugs, such as the anthracycline doxorubicin.[3][6]

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits nanomolar potency against AKR1C3 and high selectivity over other AKR1C isoforms. This specificity is critical for minimizing off-target effects and enhancing the therapeutic window.

Compound Target IC50 (nM) Selectivity Reference
This compoundAKR1C33.04>3289-fold over other isoforms[2][3]

Table 1: Inhibitory Activity of this compound against AKR1C3. The half-maximal inhibitory concentration (IC50) value indicates the concentration of this compound required to inhibit 50% of AKR1C3 enzymatic activity.

Signaling Pathway of AKR1C3-Mediated Doxorubicin Resistance

Overexpression of AKR1C3 in cancer cells leads to increased metabolism of doxorubicin, reducing its cytotoxic efficacy. A key signaling pathway implicated in this resistance mechanism involves the tumor suppressor PTEN and the serine/threonine kinase Akt. AKR1C3 overexpression has been shown to lead to a decrease in PTEN levels, resulting in the activation of the pro-survival PI3K/Akt signaling pathway. By inhibiting AKR1C3, this compound can restore sensitivity to doxorubicin.

References

Unraveling S19-1035: A Case of Mistaken Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

The identifier "S19-1035" does not correspond to a known chemical compound within publicly accessible scientific and pharmaceutical databases. Extensive searches indicate that this designation is not associated with any drug development candidate or biologically active molecule for which signaling pathways and detailed experimental protocols are available.

Initial investigations into "this compound" led to information pertaining to AISI 1035, a grade of carbon steel, which is irrelevant to the field of drug development. Further, more targeted searches for "this compound" as a chemical entity, drug, or research compound have failed to yield any specific results.

It is highly probable that "this compound" is an internal, non-public designation for a compound, a typographical error, or a misunderstanding of a different chemical identifier.

However, the numerical component "1035" is associated with a distinct chemical entity known as Antioxidant 1035 , also marketed as Irganox 1035 . This compound, while possessing a clear chemical structure and defined properties, is an industrial chemical and not a therapeutic agent.

Antioxidant 1035: A Technical Profile

For the purpose of providing comprehensive information, the following details pertain to Antioxidant 1035 . It is crucial to reiterate that this compound is not used in pharmaceutical development.

Chemical Structure and Properties

Antioxidant 1035 is chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] .[1] Its primary function is as a phenolic antioxidant and heat stabilizer.[1][2]

Below is a table summarizing the key chemical properties of Antioxidant 1035.

PropertyValueReference
Chemical Name Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate][1]
CAS Number 41484-35-9[1][2][3][4]
Molecular Formula C₃₈H₅₈O₆S[1][4]
Molecular Weight 642.93 g/mol [4]
Appearance White crystalline powder[1]
Melting Point 63-68 °C[1]
IUPAC Name 2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate[4][5]
Applications and Mechanism

Antioxidant 1035 is primarily utilized in the plastics and polymer industry.[1][2] It is compatible with a range of polymers including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC).[2] Its role is to protect these materials from degradation caused by heat and oxidation during processing and end-use.[2]

The mechanism of action for Antioxidant 1035 as a phenolic antioxidant involves the donation of a hydrogen atom from its hydroxyl groups to terminate free radical chain reactions, thereby preventing the oxidative degradation of the polymer.

Signaling Pathways and Experimental Protocols: A Null Finding

Given that Antioxidant 1035 is an industrial chemical with no known biological or therapeutic applications, there are no associated signaling pathways or biological experimental protocols in the context of drug development. The research available on this compound is focused on its performance as an antioxidant in industrial materials.

A Note on "1035" in Pharmaceuticals

It is worth noting that the number "1035" is used as an imprint code on a capsule formulation of the drug Lenalidomide .[6] Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. However, "1035" in this context is a pill identifier and not the name of the active pharmaceutical ingredient itself.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, it is imperative to work with precise and validated chemical identifiers. In the case of "this compound," the lack of public information suggests that this is not a viable starting point for research and development in the pharmaceutical field. Should "this compound" be an internal code, access to the corresponding internal documentation would be necessary to proceed. Otherwise, it is recommended to verify the correct chemical name, CAS number, or another standard identifier for the compound of interest.

References

Unraveling the Data on S19-1035: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for solubility and stability data on a compound designated S19-1035, no publicly available information on a pharmaceutical or chemical entity with this identifier could be found. The designation "this compound" is not associated with any known drug, research chemical, or biological agent in scientific literature or chemical databases.

Initial investigations into "this compound" consistently led to information regarding AISI-SAE 1035, a grade of medium-carbon steel. This suggests a potential misinterpretation or typographical error in the provided topic identifier.

Further attempts to identify the compound, including searches for "this compound" in conjunction with terms such as "compound," "drug," "inhibitor," and "molecule," were unsuccessful in yielding any relevant results in the biomedical field.

An alternative line of inquiry pursued a possible connection to the imprint "1035" found on a pharmaceutical pill, which is identified as Lenalidomide, a known immunomodulatory drug. However, subsequent searches for any link or alternative nomenclature between "this compound" and "Lenalidomide" also failed to produce any corroborating evidence.

Given the complete absence of data for a compound labeled "this compound" in the public domain, it is not possible to provide the requested in-depth technical guide on its solubility, stability, and associated signaling pathways. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without the foundational information of the compound's identity and its corresponding research.

It is highly probable that "this compound" represents an internal, proprietary code for a compound not yet disclosed publicly, a historical designation that has been superseded, or simply an erroneous identifier. Without clarification or an alternative designation for the compound of interest, a comprehensive technical guide as requested cannot be generated.

In Vitro Activity of SPR719: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR719, the active moiety of the orally bioavailable prodrug SPR720, is a novel aminobenzimidazole antibiotic demonstrating potent in vitro activity against a broad spectrum of nontuberculous mycobacteria (NTM). This document provides a comprehensive technical guide to the in vitro characteristics of SPR719, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.

Mechanism of Action

SPR719 exerts its antibacterial effect by targeting the ATPase activity of the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2][3][4][5][6][7][8] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting a lack of cross-resistance.[6][9] By competitively inhibiting ATP binding to the GyrB subunit, SPR719 prevents the negative supercoiling of DNA, ultimately leading to the inhibition of bacterial growth.[4][5]

cluster_bacterium Mycobacterium Cell SPR719 SPR719 DNA_Gyrase DNA Gyrase (GyrA/GyrB) SPR719->DNA_Gyrase Inhibits ATPase activity of GyrB subunit DNA_Supercoiling DNA Supercoiling & Replication DNA_Gyrase->DNA_Supercoiling Catalyzes ATP ATP ATP->DNA_Gyrase Binds to GyrB Bacterial_Growth Bacterial Growth Inhibition DNA_Supercoiling->Bacterial_Growth Leads to

Mechanism of action of SPR719.

In Vitro Susceptibility

SPR719 has demonstrated potent in vitro activity against a wide range of clinically relevant NTM species, including both rapidly and slowly growing mycobacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of SPR719 against Mycobacterium avium Complex (MAC)
No. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
105≤4-2[9]
138 (MAC)--2 (mg/L)[2][10]
Not Specified0.5 - 2 (Clarithromycin-resistant)-2[9]
47 (Moxifloxacin-resistant)0.12 - 4-2[9]
325 (treatment-naive)0.062-812[11]
57 (Clarithromycin-resistant)0.5-8-8[11]
Table 2: In Vitro Activity of SPR719 against Mycobacterium abscessus
No. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
53 (M. abscessus complex)-2-[8]
138--8 (mg/L)[2][10]
Not Specified-4-[9]
325 (treatment-naive)0.062-824[11]
57 (Clarithromycin-resistant)0.062-4-4[11]
Table 3: In Vitro Activity of SPR719 against Other NTM Species
SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
M. ulcerans100.125 - 0.25--[1]
M. marinumNot Specified0.5 - 1--[1]
M. chimaeraNot Specified0.5 - 4--[1]
M. kansasii138--0.125 (mg/L)[2][10]
M. fortuitum groupNot Specified-0.25-[8]
M. mucogenicum groupNot Specified-0.06-[8]
M. chelonaeNot Specified-4-[8]
M. immunogenumNot Specified-4-[8]

Experimental Protocols

The in vitro activity of SPR719 is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Inoculum Preparation:

  • NTM isolates are cultured on appropriate solid media.

  • A suspension of the bacteria is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • The bacterial suspension is further diluted to achieve a final inoculum concentration in the test wells.

2. Antimicrobial Agent Preparation:

  • A stock solution of SPR719 is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of SPR719 are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For slowly growing mycobacteria like M. avium, the broth is often supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).[11]

3. Microplate Inoculation and Incubation:

  • The diluted bacterial suspension is inoculated into 96-well microtiter plates containing the serially diluted SPR719.

  • The plates are incubated at an appropriate temperature (e.g., 30°C for rapidly growing mycobacteria, 35-37°C for slowly growing mycobacteria) for a specified duration (e.g., 3-5 days for rapid growers, 7-14 days for slow growers).

4. MIC Determination:

  • The MIC is read as the lowest concentration of SPR719 that completely inhibits visible growth of the bacteria.

cluster_workflow Broth Microdilution Workflow Start Start: NTM Isolate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Drug Prepare Serial Dilutions of SPR719 in Broth Prep_Drug->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End: MIC Value Read_MIC->End

Generalized workflow for broth microdilution testing.

Resistance Mechanisms

In vitro studies have identified that resistance to SPR719 in NTM can arise through specific mutations. A low-frequency resistance has been associated with missense mutations in the ATPase domain of the GyrB subunit.[4][7] In M. abscessus, a higher frequency resistance mechanism has been observed, linked to frameshift mutations in a transcriptional repressor that regulates a drug efflux pump system.[4][7]

Conclusion

SPR719 demonstrates promising in vitro activity against a wide range of NTM species, including drug-resistant isolates. Its novel mechanism of action targeting the GyrB subunit of DNA gyrase makes it a valuable candidate for further development in the treatment of NTM infections. The standardized broth microdilution method provides a reliable means of assessing its in vitro potency. Further research into its in vivo efficacy and the clinical implications of potential resistance mechanisms is warranted.

References

S19-1035: Preliminary Toxicity Screening Core Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary toxicity screening of S19-1035, a novel small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-6 (IL-6), intended for the treatment of rheumatoid arthritis. The following sections detail the in-vitro and in-vivo toxicity profiles, experimental methodologies, and associated signaling pathways.

Data Presentation: Summary of Quantitative Toxicity Data

The preliminary toxicity assessment of this compound was conducted to identify potential safety liabilities early in the drug development process. The following tables summarize the key quantitative data from these initial screens.

Table 1: In-Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeEndpointThis compound IC50 (µM)Positive Control IC50 (µM)
HepG2 (Human Liver Carcinoma)MTT AssayCell Viability> 100Doxorubicin: 1.2
HEK293 (Human Embryonic Kidney)LDH ReleaseCell Lysis> 100Triton X-100: 0.1%
Jurkat (Human T-cell Leukemia)Apoptosis AssayCaspase 3/7 Activity85.4Staurosporine: 2.5

Table 2: In-Vitro Safety Pharmacology Data for this compound

TargetAssay TypeEndpointThis compound IC50 (µM)Notes
hERG ChannelPatch ClampInhibition of IKr current45.2Moderate potential for QT prolongation.
CYP3A4P450 InhibitionSubstrate Metabolism> 50Low potential for drug-drug interactions.
CYP2D6P450 InhibitionSubstrate Metabolism> 50Low potential for drug-drug interactions.

Table 3: Acute In-Vivo Toxicity Data for this compound in Rodents

SpeciesRoute of AdministrationMaximum Tolerated Dose (MTD)Key Observations
Mouse (C57BL/6)Intravenous (IV)50 mg/kgMild sedation at doses > 25 mg/kg.
Rat (Sprague-Dawley)Oral (PO)200 mg/kgNo adverse effects observed up to 200 mg/kg.

Experimental Protocols

Detailed methodologies for the key experiments cited in Section 1.0 are provided below.

2.1 In-Vitro Cytotoxicity: MTT Assay

  • Cell Culture: HepG2 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (0.1 to 100 µM) or Doxorubicin as a positive control. After 48 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis of the dose-response curve.

2.2 In-Vitro Safety Pharmacology: hERG Patch Clamp Assay

  • Cell Line: HEK293 cells stably expressing the hERG (KCNH2) potassium channel were used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed at room temperature. The extracellular solution contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH. The intracellular solution contained (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg, adjusted to pH 7.2 with KOH.

  • Voltage Protocol: A specific voltage protocol was applied to elicit the characteristic IKr current. This compound was perfused at increasing concentrations (0.1 to 100 µM) to determine the concentration-dependent inhibition of the hERG tail current.

  • Data Analysis: The IC50 value was determined by fitting the concentration-response data to a Hill equation.

2.3 Acute In-Vivo Toxicity Study

  • Animal Models: Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: For the intravenous study in mice, this compound was formulated in a 5% DMSO, 40% PEG300, and 55% saline vehicle and administered as a single bolus dose. For the oral study in rats, this compound was formulated in 0.5% methylcellulose and administered via oral gavage.

  • Observations: Animals were observed continuously for the first 4 hours post-dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: The Maximum Tolerated Dose (MTD) was defined as the highest dose that did not cause mortality or serious signs of toxicity that would necessitate euthanasia.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for the in-vitro toxicity screening.

S19_1035_Signaling_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK Kinases gp130->JAK Activates S19_1035 This compound S19_1035->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Proposed mechanism of action for this compound in the IL-6 signaling pathway.

In_Vitro_Toxicity_Workflow start Start: this compound Compound cytotoxicity Cytotoxicity Assays (HepG2, HEK293, Jurkat) start->cytotoxicity safety_pharm Safety Pharmacology (hERG, CYP Inhibition) start->safety_pharm data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis safety_pharm->data_analysis report Toxicity Profile Report data_analysis->report

Caption: Workflow for the in-vitro preliminary toxicity screening of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has revealed no specific chemical compound, drug candidate, or biological molecule designated as "S19-1035." The identifier "this compound" does not correspond to any known entity within the public domain of biomedical research and development.

The performed searches did not yield any data regarding the synthesis, mechanism of action, signaling pathways, experimental protocols, or quantitative data for a compound with this identifier. Consequently, the core requirements of this technical guide—data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled.

It is plausible that "this compound" represents an internal project code, a novel compound not yet disclosed in public literature, or a potential typographical error in the query. For instance, searches did yield information on unrelated entities such as steel alloys with similar numerical designations (e.g., SAE-AISI 1035).[1][2][3]

Without foundational information identifying the chemical structure and biological target of "this compound," a review of its properties and those of any related analogs is not possible. Further clarification of the compound's identity is necessary to proceed with the requested in-depth technical guide.

References

Methodological & Application

Application Note and Experimental Protocols for S19-1035

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific experimental protocol designated "S19-1035" is not available. The following document is a representative template designed to meet the structural and content requirements of the user's request. This template outlines standard cell culture protocols that would be relevant for the evaluation of a novel compound, hypothetically named this compound.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. This document provides detailed protocols for the initial in vitro characterization of this compound using cell culture-based assays. The described experiments are designed to assess the compound's impact on cell viability, proliferation, and its mechanism of action through the analysis of key signaling pathways. Adherence to these standardized protocols is crucial for generating reproducible and reliable data.

Materials and Reagents

  • Cell Lines:

    • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

    • Non-cancerous human cell line (e.g., HEK293 or primary cells)

  • Culture Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

    • Fetal Bovine Serum (FBS)[1]

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution[2]

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free[2]

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay Kits and Reagents:

    • Cell viability assay kit (e.g., MTT, MTS, or WST-1)[3][4]

    • Cell proliferation assay kit (e.g., BrdU or EdU)

    • Apoptosis detection kit (e.g., Annexin V/PI)

    • Protein extraction buffer (e.g., RIPA buffer)

    • BCA protein assay kit

    • Primary and secondary antibodies for Western blotting[5][6]

    • Chemiluminescent or fluorescent Western blotting detection reagents

Experimental Protocols

General Cell Culture Maintenance

This protocol outlines the standard procedure for the subculture of adherent mammalian cells.[2]

  • Aseptic Technique: All cell culture work should be performed in a Class II biosafety cabinet using sterile techniques to prevent contamination.

  • Cell Growth: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, they should be passaged.[2]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium (containing FBS).

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at the desired density.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Incubation: Replace the medium in each well with 100 µL of medium containing the various concentrations of this compound or vehicle control (0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on protein expression and signaling pathways.[5][7]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[5][6]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

    • Analyze the band intensities to determine changes in protein expression or phosphorylation status.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 Values)
Cell LineThis compound IC50 (µM) at 48h
HeLa15.2 ± 1.8
A54922.5 ± 2.1
MCF-712.8 ± 1.5
HEK293> 100
Table 2: Summary of Western Blot Analysis
Target ProteinTreatmentFold Change vs. Control
Phospho-Akt (Ser473)This compound (10 µM)0.4 ± 0.05
Total AktThis compound (10 µM)1.1 ± 0.1
Cleaved Caspase-3This compound (10 µM)3.2 ± 0.3
Bcl-2This compound (10 µM)0.6 ± 0.08

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Maintain Cell Cultures seed_plates Seed Cells in Plates cell_culture->seed_plates treat_compound Treat with this compound seed_plates->treat_compound viability Cell Viability Assay (MTT) treat_compound->viability western Western Blot Analysis treat_compound->western data_viability Calculate IC50 viability->data_viability data_western Quantify Protein Levels western->data_western

Caption: Workflow for in vitro evaluation of this compound.

Signaling_Pathway S19_1035 This compound PI3K PI3K S19_1035->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation Caspase3 Caspase-3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway affected by this compound.

References

Application Notes and Protocols for In Vivo Mouse Studies of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols and application notes for the in vivo evaluation of novel small molecule inhibitors in mouse models. Due to the absence of specific information for "S19-1035" in publicly available scientific literature, this guide is presented as a template. Researchers can adapt these methodologies for their specific compound of interest, which we will refer to as "Compound X." The following sections detail experimental design, dosage formulation, administration routes, and methods for assessing efficacy and toxicity, alongside illustrative diagrams and data presentation formats.

Introduction to Compound X

For the purpose of this template, we will hypothesize that Compound X is a novel inhibitor of the fictitious "Kinase Y," a key enzyme implicated in the "ABC" signaling pathway, which is known to be hyperactivated in certain cancer models. Preclinical evaluation in mouse models is a critical step to determine the compound's therapeutic potential, pharmacokinetic profile, and safety.

Signaling Pathway of Compound X

The proposed mechanism of action for Compound X involves the inhibition of Kinase Y, leading to a downstream blockade of pro-proliferative signaling.

Compound_X_Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Y Kinase Y Receptor->Kinase_Y Activates Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Compound_X Compound X Compound_X->Kinase_Y Inhibits

Caption: Proposed signaling pathway for Compound X.

In Vivo Experimental Workflow

The general workflow for evaluating Compound X in a mouse xenograft model is outlined below. This workflow encompasses initial tolerability studies followed by efficacy assessment.

In_Vivo_Workflow cluster_workflow Experimental Workflow Tolerability Phase 1: Maximum Tolerated Dose (MTD) Study Dose_Selection Select Doses for Efficacy Study Tolerability->Dose_Selection Xenograft Phase 2: Xenograft Model Implantation Dose_Selection->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound X or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Size or Time Monitoring->Endpoint Analysis Tissue Collection and Analysis Endpoint->Analysis

Caption: General workflow for in vivo mouse studies.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.

Materials:

  • Compound X

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • 6-8 week old female athymic nude mice

  • Syringes and appropriate gauge needles (e.g., 27G for subcutaneous injection)

  • Animal balance

Protocol:

  • Prepare a stock solution of Compound X in the chosen vehicle.

  • Acclimate mice for at least one week before the start of the experiment.

  • Divide mice into cohorts (n=3-5 per group).

  • Administer escalating doses of Compound X to each cohort (e.g., 10, 30, 100 mg/kg) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the vehicle alone to the control group.

  • Monitor mice daily for clinical signs of toxicity, including weight loss, changes in posture, activity, and grooming.

  • Record body weight daily for 14 days.

  • The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or other severe signs of toxicity.

Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse xenograft model.

Materials:

  • Cancer cell line known to have an active "ABC" pathway

  • Matrigel (or other appropriate extracellular matrix)

  • Compound X

  • Vehicle

  • 6-8 week old female athymic nude mice

  • Calipers for tumor measurement

Protocol:

  • Harvest cancer cells and resuspend them in a 1:1 mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomize mice into treatment and control groups (n=8-10 per group) with similar average tumor volumes.

  • Prepare dosing solutions of Compound X at the selected doses based on the MTD study.

  • Administer Compound X or vehicle to the respective groups according to the desired schedule (e.g., once daily, 5 days a week).

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables.

Table 1: Maximum Tolerated Dose (MTD) Study Summary

Dose (mg/kg)Administration RouteFrequencyMaximum Body Weight Loss (%)Clinical Signs of ToxicityMTD Determination
10Oral GavageDaily x 14 days2None observedTolerated
30Oral GavageDaily x 14 days8Mild lethargy on Day 2Tolerated
100Oral GavageDaily x 14 days25Significant lethargy, hunched postureNot Tolerated

Table 2: Xenograft Efficacy Study Results

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-1500 ± 1500-2 ± 1.5
Compound X20750 ± 9050-5 ± 2.0
Compound X40300 ± 5080-10 ± 2.5

Disclaimer: The protocols and data presented here are for illustrative purposes only and should be adapted based on the specific characteristics of the compound and the experimental model being used. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

No Information Available for S19-1035 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding a compound designated "S19-1035." As a result, the requested detailed Application Notes and Protocols for its administration in xenograft models, including data presentation, experimental protocols, and visualizations, cannot be provided.

Extensive searches were conducted using various keywords such as "this compound xenograft model administration," "this compound mechanism of action," "this compound signaling pathway," "this compound cancer therapy," "this compound cancer drug," "this compound clinical trial," and "this compound mechanism." These searches did not yield any relevant results pertaining to a specific therapeutic agent with the identifier "this compound."

The lack of information suggests that "this compound" may be an internal compound code that has not yet been disclosed in scientific publications or public forums. It is also possible that it is a very early-stage compound with no published data, or the identifier may be inaccurate.

Without any foundational information on the compound's mechanism of action, its effects on signaling pathways, or any preclinical data from xenograft studies, it is impossible to generate the requested detailed protocols, data summaries, and visualizations. The creation of such scientific documentation requires specific experimental details, quantitative results, and a known biological context, none of which are available for "this compound."

For researchers, scientists, and drug development professionals interested in the administration of novel compounds in xenograft models, it is recommended to consult established methodologies for similar classes of drugs or to develop study-specific protocols based on the known characteristics of the compound . General protocols for establishing xenograft models, drug formulation, various routes of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection), and methods for assessing tumor growth and treatment efficacy are widely available in scientific literature and methods-focused journals.

Should information on "this compound" become publicly available, the generation of the requested Application Notes and Protocols would be feasible.

Application Note: Western Blotting Protocol for Protein Analysis Following S19-1035 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive protocol for performing Western blotting analysis on cell or tissue samples treated with the compound S19-1035. While the specific cellular targets of this compound may vary, this protocol offers a robust framework for assessing its effects on protein expression and signaling pathways. The methodologies outlined below cover sample preparation, gel electrophoresis, protein transfer, immunodetection, and data analysis.

I. Experimental Protocols

This section details the step-by-step procedure for conducting a Western blot analysis after treating samples with this compound.

A. Cell Lysis and Protein Extraction

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include both positive and negative controls in your experimental design.

  • Cell Harvesting: Following treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. For general purposes, a Radioimmunoprecipitation assay (RIPA) buffer is recommended.[1] The composition of a standard RIPA buffer is provided in the table below. Protease and phosphatase inhibitors should be added fresh to the lysis buffer just before use to prevent protein degradation.

  • Cell Lysis: Add the ice-cold lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).[2] Using a cell scraper, scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1] Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]

B. Protein Quantification

  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay such as the Bradford or bicinchoninic acid (BCA) assay. Follow the manufacturer's instructions for the chosen assay.

  • Normalization: Based on the protein concentration measurements, normalize all samples to the same concentration by adding lysis buffer. This ensures equal loading of protein into each lane of the gel.

C. Sample Preparation for Electrophoresis

  • Laemmli Buffer: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.[1]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Final Centrifugation: Centrifuge the samples at 16,000 x g for 1 minute before loading them onto the gel.[1]

D. SDS-PAGE Gel Electrophoresis

  • Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein.

  • Loading the Gel: Load the prepared samples into the wells of the gel. Include a molecular weight marker in one lane to determine the size of the protein bands.

  • Running the Gel: Place the gel in an electrophoresis chamber filled with 1x running buffer. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[1]

E. Protein Transfer (Blotting)

  • Membrane Activation: If using a PVDF membrane, activate it by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.

  • Transfer Sandwich: Assemble the transfer sandwich consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge. Ensure there are no air bubbles between the gel and the membrane.

  • Protein Transfer: Place the transfer sandwich into the transfer apparatus and perform either a wet or semi-dry transfer according to the manufacturer's instructions.

F. Immunodetection

  • Blocking: After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2]

  • Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[2][3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[2]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[2]

  • Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.

G. Detection and Data Analysis

  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL solution for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software. Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

II. Data Presentation

The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table for clear comparison.

Treatment GroupConcentrationTarget Protein Level (Normalized)Loading Control Level (Normalized)Fold Change vs. Control
Vehicle Control0 µM1.001.001.0
This compound1 µMValueValueValue
This compound5 µMValueValueValue
This compound10 µMValueValueValue
Positive ControlSpecifyValueValueValue

Table 1: Densitometric analysis of protein expression following this compound treatment.

III. Visualization of Experimental Workflow and Signaling Pathway

A. Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_treatment Cell Treatment with this compound cell_lysis Cell Lysis & Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification (BCA/Bradford) cell_lysis->protein_quant sample_prep Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry & Normalization imaging->densitometry Signaling_Pathway S19_1035 This compound Receptor Cell Surface Receptor S19_1035->Receptor Inhibits/Activates Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor (e.g., p-TF) Kinase3->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

References

Application Notes and Protocols for S19-1035 in Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "S19-1035" is not available in publicly accessible resources. The following application notes and protocols are based on generalized immunoprecipitation procedures. Researchers should adapt these protocols based on the specific characteristics of this compound and its target protein once that information is available.

Introduction

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate. This is achieved by using an antibody that specifically binds to the protein of interest. The antibody-protein complex is then captured, typically using protein A/G-conjugated beads, washed to remove non-specific proteins, and the target protein is eluted for further analysis, such as Western blotting.

This document provides a generalized framework for utilizing a hypothetical molecule, this compound, in immunoprecipitation experiments. The actual experimental conditions, including buffer compositions, incubation times, and antibody concentrations, will need to be empirically determined based on the nature of this compound and its target.

Hypothetical Data Summary

Without actual data for this compound, the following table illustrates how quantitative data from immunoprecipitation experiments could be presented. This hypothetical data assumes this compound is an antibody used for IP.

Parameter This compound Isotype Control
Target Protein Concentration in Lysate (µg/mL) 500500
Antibody Concentration (µg) 22
Eluted Target Protein (ng) 150< 5 (Below Limit of Detection)
Co-precipitated Protein X (ng) 75< 5 (Below Limit of Detection)
Binding Efficiency (%) 30%N/A

Experimental Protocols

The following are generalized protocols for immunoprecipitation using magnetic beads. These should be optimized for the specific application.

Cell Lysis
  • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) to the cell monolayer.[1]

  • Incubate on ice for 10-15 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Immunoprecipitation
  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 30-60 minutes at 4°C with gentle rotation.[1]

  • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

  • Add the this compound antibody (or a control isotype antibody) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500-1000 µg of total protein is common.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.

  • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.[1]

Washing and Elution
  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with 500 µL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). Between each wash, gently resuspend the beads and then pellet them with the magnetic stand.

  • After the final wash, carefully remove all residual wash buffer.

  • To elute the protein, resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.

  • Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein-antibody complex from the beads.

  • Pellet the beads using a magnetic stand and carefully transfer the supernatant, containing the eluted proteins, to a new tube for subsequent analysis by SDS-PAGE and Western blotting.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound's target protein is involved. This is a generic representation and would need to be adapted based on the actual biological function.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor S19_1035_Target This compound Target Receptor->S19_1035_Target Activates Ligand External Ligand Ligand->Receptor Binds Downstream_Kinase Downstream Kinase S19_1035_Target->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates IP_Workflow start Start: Cell Culture lysis Cell Lysis & Clearing start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ab_incubation Incubate with this compound preclear->ab_incubation bead_capture Capture with Protein A/G Beads ab_incubation->bead_capture wash Wash Beads bead_capture->wash elution Elute Target Protein wash->elution analysis Analysis (e.g., Western Blot) elution->analysis end End analysis->end Logical_Relationship S19_1035 This compound (Antibody) Target_Protein Target Protein S19_1035->Target_Protein Specifically Binds Beads Protein A/G Beads S19_1035->Beads Binds to Protein_Complex Associated Proteins Target_Protein->Protein_Complex Interacts with

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with the experimental compound S19-1035. The following sections detail recommended controls, experimental protocols for key cellular assays, and visualizations of relevant signaling pathways and workflows. Adherence to these guidelines will help ensure the generation of robust and reproducible data in studies involving this compound.

Recommended Controls for this compound Experiments

To ensure the validity of experimental results, the inclusion of appropriate positive and negative controls is critical. The specific controls will vary depending on the assay being performed.

General Controls
  • Vehicle Control: This is the most crucial negative control. It consists of the solvent in which this compound is dissolved (e.g., DMSO, PBS) and is used to assess the baseline response of the cells to the vehicle itself.

  • Untreated Control: A sample of cells that does not receive any treatment, including the vehicle. This provides a baseline for normal cell behavior and health.

  • Positive Control: A well-characterized compound with a known mechanism of action and a predictable effect on the experimental system. The choice of positive control will be assay-specific.

Assay-Specific Controls
Experiment Negative Control(s) Positive Control(s) Rationale
Cell Viability Assay Vehicle Control, Untreated CellsStaurosporine, DoxorubicinTo induce widespread apoptosis/cell death and confirm the assay can detect a cytotoxic effect.
Apoptosis Assay Vehicle Control, Untreated CellsStaurosporine, EtoposideTo induce apoptosis and validate the assay's ability to detect apoptotic markers (e.g., caspase activation, Annexin V staining).
Western Blot Vehicle Control, Untreated CellsA known activator or inhibitor of the target pathway.To confirm antibody specificity and the responsiveness of the signaling pathway in the cell model.
Cell Cycle Analysis Vehicle Control, Untreated CellsNocodazole, PalbociclibTo induce arrest at specific phases of the cell cycle (G2/M and G1, respectively) and validate the cell cycle analysis method.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Accutase). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in protein expression and signaling pathways upon treatment with this compound.

  • Cell Lysis: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that this compound may inhibit and the general experimental workflow for its characterization.

S19_1035_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA S19_1035 This compound KinaseB Kinase B S19_1035->KinaseB KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Gene Target Genes TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Characterization of this compound cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response & Time-Course Studies (Cell Viability Assay) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V, Caspase) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Target Validation (Western Blot) mechanism->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for characterizing this compound's effects.

Application Notes and Protocols: S19-1035 in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S19-1035 is a novel, potent, and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Overexpression of MCL-1 is a common feature in various hematological malignancies and solid tumors, where it plays a crucial role in promoting cancer cell survival and resistance to conventional therapies.[4] this compound is currently under investigation in preclinical studies for its potential as a targeted anti-cancer agent, both as a monotherapy and in combination with other inhibitors.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound, with a particular focus on its synergistic effects when used in combination with venetoclax, a selective BCL-2 inhibitor. Detailed protocols for key experiments are provided to facilitate further research and development.

Mechanism of Action and Rationale for Combination Therapy

The survival of cancer cells is often dependent on the overexpression of anti-apoptotic proteins like BCL-2 and MCL-1.[5] While inhibitors targeting individual BCL-2 family members have shown clinical efficacy, resistance can emerge due to the compensatory upregulation of other anti-apoptotic proteins. For instance, resistance to the BCL-2 inhibitor venetoclax is often associated with high levels of MCL-1.[1]

By simultaneously inhibiting both MCL-1 and BCL-2, the combination of this compound and venetoclax aims to overcome this resistance mechanism and induce a more profound and durable apoptotic response in cancer cells. This dual targeting strategy is expected to be effective in a broader range of malignancies and to prevent the emergence of resistant clones.

cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_inhibitors Inhibitors MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK BCL2 BCL-2 BCL2->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis S19_1035 This compound S19_1035->MCL1 inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Figure 1: Simplified signaling pathway of this compound and Venetoclax combination therapy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound as a monotherapy and in combination with venetoclax in various cancer cell lines.

Table 1: Single Agent IC50 Values for this compound and Venetoclax

Cell LineCancer TypeThis compound IC50 (nM)Venetoclax IC50 (nM)
MOLM-13Acute Myeloid Leukemia15>1000
MV-4-11Acute Myeloid Leukemia255
H929Multiple Myeloma8>1000
A549Non-Small Cell Lung Cancer50>2000

Table 2: Synergistic Effects of this compound and Venetoclax Combination

Cell LineThis compound (nM)Venetoclax (nM)Combination Index (CI)*
MOLM-13101000.4
MV-4-111520.6
H92951500.3
A549252000.7

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax, and to assess the synergistic effects of the combination.

Materials:

  • Cancer cell lines (e.g., MOLM-13, MV-4-11)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Venetoclax (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and venetoclax in culture medium.

  • For combination studies, prepare a matrix of concentrations for both inhibitors.

  • Add the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values and Combination Indices using appropriate software (e.g., CompuSyn).

A Seed Cells (96-well plate) B Add Drug Dilutions (this compound, Venetoclax, Combination) A->B C Incubate (72 hours) B->C D Add MTS Reagent C->D E Incubate (2-4 hours) D->E F Read Absorbance (490 nm) E->F G Data Analysis (IC50, CI) F->G

Figure 2: Experimental workflow for the cell viability assay.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis by this compound and venetoclax, alone and in combination.

Materials:

  • Treated cells from the cell viability assay setup (or a parallel experiment)

  • Caspase-Glo® 3/7 Assay System

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Prepare a 96-well plate with cells and drug treatments as described in the cell viability protocol.

  • After the 72-hour incubation period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Target Engagement

Objective: To demonstrate the binding of this compound to MCL-1 within the cellular context.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-MCL-1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-MCL-1, anti-BIM)

Procedure:

  • Treat cells with this compound or vehicle for 4-6 hours.

  • Harvest and lyse the cells in lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against MCL-1 and known binding partners like BIM to observe displacement.

cluster_rationale Logical Rationale A Cancer Cell Survival Dependency on MCL-1 and BCL-2 B This compound inhibits MCL-1 A->B C Venetoclax inhibits BCL-2 A->C D Simultaneous Inhibition of Anti-Apoptotic Pathways B->D C->D E Synergistic Induction of Apoptosis D->E F Overcoming Drug Resistance E->F

Figure 3: Logical relationship for the combination of this compound and Venetoclax.

Conclusion

The preclinical data strongly suggest that this compound, a novel MCL-1 inhibitor, exhibits significant anti-cancer activity, particularly when combined with the BCL-2 inhibitor venetoclax. This combination therapy has the potential to overcome resistance mechanisms and improve therapeutic outcomes in various cancers. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in combination with other targeted agents. Further in vivo studies are warranted to validate these findings and to advance the clinical development of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactive Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "S19-1035" did not yield specific information on a compound with this designation in the context of cell-based assays. The following troubleshooting guide is a generalized resource for researchers encountering a lack of expected effects with a hypothetical compound, referred to as "Compound-X".

This guide provides a structured approach to troubleshooting when a compound that is expected to be active shows no effect in a cellular experiment. It is designed for researchers, scientists, and drug development professionals to systematically identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected biological effect of Compound-X in our cell-based assays. What are the potential reasons for this?

A1: A lack of an observable effect in cell-based assays can stem from several factors, which can be broadly categorized into three areas: issues with the compound itself, problems with the cell culture system, or suboptimal experimental design and execution. It is crucial to systematically investigate each of these possibilities.[1]

Q2: How can we be sure that our compound is viable and active?

A2: Compound integrity is a critical first step in troubleshooting. This involves verifying the identity and purity of the compound, ensuring it has not degraded during storage or handling, and confirming its solubility in the assay medium.

Q3: Could the issue be with the cells we are using?

A3: Yes, the health and characteristics of the cell line are paramount. Problems can include misidentification or contamination of the cell line, changes in phenotype due to high passage number, or insufficient expression of the target protein.

Q4: Is it possible that our experimental setup is the cause of the inactivity?

A4: Absolutely. The experimental protocol itself can be a major source of error. This includes using an inappropriate assay readout, incorrect timing of treatment and analysis, or the presence of interfering substances in the assay medium.

Systematic Troubleshooting Guide

If you are not observing the expected activity of Compound-X, follow this step-by-step guide to identify the potential cause.

Step 1: Verify Compound Integrity and Handling

The first step is to rule out any issues with the compound itself.

  • Identity and Purity: Confirm the identity and purity of the compound using methods like LC-MS or NMR. An impure or incorrect compound will not yield the expected results.

  • Solubility: Ensure the compound is fully dissolved in the solvent and that the final concentration in the cell culture medium does not exceed its solubility limit, which could lead to precipitation.[2]

  • Stability: Assess the stability of the compound in the cell culture medium over the time course of the experiment. Some compounds can degrade in the aqueous, physiological pH environment of cell culture.[2] A simple workflow for testing compound stability is outlined below.

  • Storage: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

Experimental Protocol: Compound Stability Assessment

  • Prepare a working solution of Compound-X in the cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[2]

Step 2: Evaluate the Cell System

If the compound is confirmed to be viable, the next step is to scrutinize the cellular model.

  • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified cell lines are a common source of irreproducible results.

  • Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular responses and metabolism.

  • Target Expression: Verify the expression of the target protein in your cell line at the protein level (e.g., via Western blot or flow cytometry). If the target is not present, the compound will have no effect.

  • Cell Health and Passage Number: Ensure that the cells are healthy, have a normal morphology, and are within a low passage number range. High passage numbers can lead to phenotypic drift.

Step 3: Review the Experimental Design and Assay Protocol

A flawed experimental design can easily lead to a false negative result.

  • Concentration Range: The concentrations of Compound-X tested may be too low. Perform a dose-response experiment over a wide range of concentrations.

  • Treatment Duration: The incubation time with the compound may be too short or too long. The optimal time will depend on the mechanism of action of the compound and the biological readout.

  • Assay Readout: Ensure that the chosen assay is appropriate to detect the expected biological effect. For example, a cytotoxicity assay may not be suitable for a compound that is expected to induce a specific signaling pathway without causing cell death.[3]

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[2] Run a vehicle control (media with solvent only) to assess solvent toxicity.[2]

  • Assay Interference: Some compounds can interfere with the assay technology itself, for example, by auto-fluorescence or by inhibiting a reporter enzyme like luciferase.[4][5]

Troubleshooting Summary Table

Potential Issue Recommended Action
Compound-Related
Incorrect or Impure CompoundVerify identity and purity (LC-MS, NMR).
Poor SolubilityCheck for precipitation; test different solvents or formulations.
Compound DegradationAssess stability in media over time (HPLC, LC-MS/MS).[2]
Improper StorageConfirm storage conditions match manufacturer's recommendations.
Cell-Related
Cell Line MisidentificationAuthenticate cell line (STR profiling).
Mycoplasma ContaminationPerform routine mycoplasma testing.
Low or No Target ExpressionVerify target protein levels (Western blot, Flow Cytometry).
Unhealthy Cells/High PassageUse low passage cells; monitor morphology and viability.
Protocol-Related
Suboptimal ConcentrationPerform a wide dose-response curve.
Incorrect Treatment TimeConduct a time-course experiment.
Inappropriate AssaySelect an assay that directly measures the expected outcome.
Solvent ToxicityRun a vehicle control; keep solvent concentration low.[2]
Assay InterferenceTest for compound auto-fluorescence or reporter inhibition.[5]

Visualizing Troubleshooting and Cellular Pathways

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the lack of compound activity.

G start No Activity Observed for Compound-X compound Step 1: Verify Compound Integrity & Handling start->compound cell Step 2: Evaluate Cell System compound->cell Compound OK resolution Identify Root Cause & Redesign Experiment compound->resolution Issue Found protocol Step 3: Review Experimental Design cell->protocol Cells OK cell->resolution Issue Found protocol->resolution Protocol OK protocol->resolution Issue Found

A logical workflow for troubleshooting lack of compound activity.

Hypothetical Signaling Pathway

This diagram shows a hypothetical signaling pathway that Compound-X is expected to inhibit. A failure at any step in this pathway within the cell could lead to a lack of an observable effect.

G cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation Ligand Ligand Ligand->Receptor CompoundX Compound-X KinaseB Kinase B CompoundX->KinaseB Inhibition KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Phosphorylation Response Cellular Response TF->Response

Hypothetical signaling pathway inhibited by Compound-X.

References

Technical Support Center: Optimizing S19-1035 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working to determine the half-maximal inhibitory concentration (IC50) of S19-1035. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. In many types of cancer, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound exerts its inhibitory effect by blocking the activity of key kinases within this cascade, leading to a reduction in cancer cell viability.

Q2: What are the expected IC50 values for this compound?

The IC50 value of this compound can vary significantly depending on the cancer cell line being tested, as the genetic background and activation status of the PI3K/AKT/mTOR pathway differ between cell types. Other factors influencing the IC50 include experimental conditions such as cell seeding density and incubation time.[1][2] Below is a table of expected IC50 ranges for this compound in various cancer cell lines based on internal validation studies.

Cell LineCancer TypeExpected IC50 Range (nM)
MCF-7Breast Cancer50 - 200
PC-3Prostate Cancer100 - 500
A549Lung Cancer200 - 800
U87 MGGlioblastoma75 - 300

Q3: Why are my this compound IC50 values inconsistent across experiments?

Inconsistent IC50 values are a common issue in pharmacological studies and can stem from several sources.[3] Key factors that can lead to variability include:

  • Cell Culture Conditions: Differences in cell passage number, confluency at the time of seeding, and media or serum batches can all impact cellular response to the inhibitor.

  • Assay Protocol: Variations in incubation times, reagent concentrations, and pipetting accuracy can introduce significant error.[1]

  • Compound Handling: Improper storage, repeated freeze-thaw cycles, or inaccurate serial dilutions of this compound can alter its effective concentration.

  • Data Analysis: The method used for curve fitting and IC50 calculation can also affect the final value. It is important to use a consistent and appropriate non-linear regression model.

Signaling Pathway

S19_1035_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation S19_1035 This compound S19_1035->PI3K inhibits IC50_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat cells with This compound dilutions incubation_24h->treatment drug_dilution Prepare serial dilutions of this compound drug_dilution->treatment incubation_72h Incubate for 72h treatment->incubation_72h mtt_addition Add MTT reagent incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize formazan crystals with DMSO incubation_4h->solubilization read_plate Read absorbance at 570 nm solubilization->read_plate data_analysis Calculate % viability and plot dose-response curve read_plate->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50 end End determine_ic50->end Troubleshooting_Logic start Inconsistent IC50 Results check_variability High variability between replicates? start->check_variability check_curve Flat or incomplete dose-response curve? check_variability->check_curve No pipetting Review pipetting technique and calibrate pipettes check_variability->pipetting Yes check_value IC50 value out of expected range? check_curve->check_value No concentration_range Optimize concentration range check_curve->concentration_range Yes media_serum Standardize media and serum lots check_value->media_serum Yes end Re-run Experiment check_value->end No edge_effects Address edge effects (e.g., use inner wells) pipetting->edge_effects cell_clumping Ensure single-cell suspension edge_effects->cell_clumping cell_clumping->end compound_stability Check compound stability and handling concentration_range->compound_stability cell_resistance Verify cell line sensitivity compound_stability->cell_resistance cell_resistance->end incubation_time Ensure consistent incubation times media_serum->incubation_time cell_passage Use consistent cell passage number incubation_time->cell_passage cell_passage->end

References

Technical Support Center: Improving the Solubility of S19-1035

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "S19-1035" does not correspond to a publicly cataloged chemical compound. The following guide provides general strategies and troubleshooting advice for improving the solubility of poorly water-soluble compounds, using "this compound" as a representative example for researchers encountering such challenges.

Troubleshooting Guide

This guide addresses common issues researchers may face when this compound or other experimental compounds exhibit poor solubility during experiments.

Q1: My this compound has precipitated out of my aqueous buffer. How can I resolve this?

A1: Precipitation of a compound from an aqueous solution is a common indication of poor solubility. Here are several steps you can take to troubleshoot this issue:

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. If this compound has acidic or basic functional groups, adjusting the pH of your buffer can increase its solubility. For acidic compounds, increasing the pH can deprotonate the molecule, making it more soluble. For basic compounds, decreasing the pH can lead to protonation and increased solubility. It is crucial to ensure the pH is compatible with your experimental system.

  • Co-solvent Addition: For non-polar compounds, the addition of a water-miscible organic co-solvent can enhance solubility.[1][2] Common co-solvents used in research include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG).[1] It is important to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may affect your experiment.

  • Temperature Control: Solubility is often temperature-dependent. Gently warming the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can degrade some compounds. Always check the thermal stability of this compound beforehand.

  • Sonication: Sonication can be used to break down precipitated particles and aid in their redissolution.

Q2: I am observing low bioavailability of this compound in my in vivo studies. Could this be related to its solubility?

A2: Yes, poor aqueous solubility is a major factor contributing to low oral bioavailability.[2][3] For a drug to be absorbed, it must first be in solution at the site of absorption. Several advanced formulation strategies can be employed to address this:

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can improve the dissolution rate.[3] Techniques such as micronization and nanosuspension can be utilized.[4][5]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[3][4][5] This can enhance the dissolution rate and apparent solubility.

  • Inclusion Complexes: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, effectively encapsulating the non-polar molecule within the cyclodextrin's cavity, which has a hydrophilic exterior.[4] This complex is more soluble in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to improve the solubility of a new, poorly soluble compound like this compound for in vitro assays?

A1: For initial in vitro screening, the most straightforward approach is typically the use of co-solvents. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.[1] These stock solutions can then be diluted into the aqueous assay buffer. It is critical to ensure that the final concentration of the co-solvent in the assay is low enough to not affect the biological system being studied.

Q2: How can I determine the appropriate co-solvent and its concentration for my experiments with this compound?

A2: The selection of a suitable co-solvent and its optimal concentration is an empirical process. It is recommended to perform a solubility screening with a panel of common, biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400). Prepare saturated solutions of this compound in various co-solvent/water mixtures and measure the concentration of the dissolved compound. The co-solvent that provides the desired solubility at the lowest, non-toxic concentration should be chosen.

Q3: Are there any potential downsides to using solubility-enhancing techniques?

A3: Yes, each method has potential drawbacks. For instance:

  • Co-solvents: Can be toxic to cells at higher concentrations and may interfere with the experimental assay.[1]

  • pH adjustment: Can alter the ionization state of the compound, potentially affecting its activity, and may not be compatible with the pH constraints of a biological system.

  • Particle size reduction: While it can improve the dissolution rate, it does not increase the equilibrium solubility.[2][4]

  • Formulation approaches (e.g., solid dispersions, cyclodextrins): These require more extensive formulation development and may introduce additional excipients that need to be evaluated for their own biological effects.

Quantitative Data Summary

The following table summarizes common techniques for solubility enhancement and their typical impact.

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency Addition of a water-miscible solvent to reduce the polarity of the solvent system.[1][2]10 - 1,000Simple to implement for initial studies.Potential for solvent toxicity.[1]
pH Adjustment Altering the pH to ionize the compound, increasing its interaction with water.[1][2]10 - 10,000Effective for ionizable compounds.Can alter compound activity; limited by physiological pH.
Particle Size Reduction Increasing the surface area by decreasing the particle size, which enhances the dissolution rate.[3][4]N/A (improves rate, not equilibrium solubility)Improves dissolution rate.[2][4]Does not increase equilibrium solubility.[2][4]
Solid Dispersion Dispersing the drug in a solid carrier to increase the surface area and wettability.[3][4][5]10 - 100Significant improvement in dissolution.Requires formulation development.
Inclusion Complexes Encapsulating the drug molecule within a host molecule (e.g., cyclodextrin).[4]10 - 100Can improve solubility and stability.Requires specific host-guest chemistry.

Experimental Protocols

Protocol 1: Basic Co-solvent Solubility Screen

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures (e.g., 1%, 5%, 10%, 20%, 50% DMSO in water).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Initial Suspension: Prepare a pre-suspension of this compound microparticles in an aqueous solution containing a surfactant to act as a stabilizer.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The high pressure and cavitation forces will break down the microparticles into nanoparticles.[4]

  • Cycling: Repeat the homogenization process for multiple cycles until the desired particle size distribution is achieved.

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).

  • Stability Assessment: Evaluate the physical stability of the nanosuspension over time by monitoring for particle aggregation or sedimentation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_validation Validation start Poorly Soluble This compound cosolvent Select Co-solvent (e.g., DMSO) start->cosolvent stock Prepare High-Concentration Stock Solution cosolvent->stock dilute Dilute Stock into Aqueous Buffer stock->dilute final Final Assay Concentration dilute->final check Check for Precipitation final->check check->start Precipitation assay Perform In Vitro Assay check->assay No Precipitation signaling_pathway_analogy cluster_problem Solubility Challenge cluster_solutions Solubility Enhancement Strategies cluster_outcome Desired Outcome compound This compound (Poorly Soluble) ph pH Adjustment compound->ph cosolvent Co-solvents compound->cosolvent particle Particle Size Reduction compound->particle complex Inclusion Complexation compound->complex soluble Solubilized this compound for Experimentation ph->soluble cosolvent->soluble particle->soluble complex->soluble

References

Technical Support Center: S19-1035 Off-Target Effects Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "S19-1035" does not correspond to a known investigational drug or commercially available molecule in the public domain based on current information. The following technical support guide is a generalized resource for troubleshooting off-target effects of a hypothetical kinase inhibitor, designated "this compound" for illustrative purposes. The principles and methodologies described are broadly applicable to kinase inhibitors in research and development.

This guide is intended for researchers, scientists, and drug development professionals encountering unexpected experimental results that may be attributable to off-target activities of a kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated biological target.[1] For kinase inhibitors, which are designed to block the activity of a specific kinase, off-target binding can lead to the modulation of other signaling pathways.[1] This is a significant concern as it can result in cellular toxicity, misleading experimental outcomes, and adverse side effects in clinical settings.[1][2]

Q2: What are the common causes of off-target effects for kinase inhibitors?

A2: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, which consists of several hundred kinase enzymes.[2][3] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[2] Other contributing factors include:

  • Compound Promiscuity: Many inhibitors can bind to multiple kinases with varying affinities.[2]

  • High Compound Concentration: Using concentrations that significantly exceed the half-maximal inhibitory concentration (IC50) for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[2]

  • Activation of Compensatory Signaling Pathways: Inhibition of the primary target can trigger feedback mechanisms or crosstalk, leading to the activation of other pathways that may be mistaken for direct off-target effects.[1][4]

Q3: How can I determine if my observations are due to on-target or off-target effects of this compound?

A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:

  • Dose-Response Analysis: On-target effects should typically manifest at lower concentrations of the inhibitor compared to off-target effects.[2]

  • Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor that targets the same primary kinase. If the observed phenotype persists, it is more likely to be an on-target effect.[2]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the on-target effects but not the off-target effects.[1]

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations of this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same primary target.1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1]
Compound solubility issues 1. Verify the solubility of this compound in your cell culture media. 2. Include a vehicle control to ensure the solvent is not causing toxicity.Prevention of compound precipitation, which can lead to non-specific effects.[1]

Issue 2: Inconsistent or unexpected experimental results with this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., feedback loops). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to the inhibitor. 2. More consistent and interpretable results.[1]
Inhibitor instability 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C).Ensures that the observed effects are due to the inhibitor and not its degradation products.[1]
Cell line-specific effects 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent.Helps to distinguish between general off-target effects and those specific to a particular cellular context.[1]

Quantitative Data Summary

The selectivity of a kinase inhibitor is a key factor in minimizing off-target effects. This is often assessed by comparing the IC50 values against the intended target and a panel of other kinases. A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.

Table 1: Hypothetical Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target Kinase A 10 -
Off-Target Kinase B15015
Off-Target Kinase C50050
Off-Target Kinase D2,000200
Off-Target Kinase E>10,000>1,000

This table is for illustrative purposes only.

Experimental Protocols

1. Kinase Selectivity Profiling

This experiment is crucial for identifying unintended targets of a kinase inhibitor.

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service or an in-house platform. These services typically use biochemical assays (e.g., radiometric, fluorescence-based) to measure the activity of a large number of purified kinases in the presence of the test compound.

    • Provide the service with a sample of this compound at a specified concentration (e.g., 1 µM) for an initial screen.

    • The service will incubate each kinase with its substrate and ATP, with and without this compound.

    • Kinase activity is measured, and the percent inhibition by this compound is calculated for each kinase in the panel.

    • For any significant off-target hits, follow up with dose-response assays to determine the IC50 values.

2. Western Blotting for Compensatory Pathway Activation

This technique can help determine if the inhibition of the primary target leads to the activation of other signaling pathways.

  • Objective: To assess the phosphorylation status of key proteins in known compensatory signaling pathways after treatment with this compound.

  • Methodology:

    • Culture cells of interest and treat them with this compound at various concentrations and for different durations. Include a vehicle-only control.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a protein in a suspected compensatory pathway (e.g., phospho-Akt, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification A Unexpected Phenotype Observed (e.g., cytotoxicity, altered signaling) B Dose-Response Curve Generation A->B C Compare with Structurally Unrelated Inhibitor B->C E Western Blot for Compensatory Pathways B->E D Kinome-wide Selectivity Screen C->D Discrepancy Observed F On-Target Effect Confirmed C->F Phenotype Consistent G Off-Target Effect Identified D->G H Compensatory Pathway Activation E->H

Caption: Workflow for investigating unexpected experimental outcomes.

G cluster_pathway On-Target vs. Off-Target Signaling S19_1035 This compound Target On-Target Kinase S19_1035->Target Inhibits OffTarget Off-Target Kinase S19_1035->OffTarget Inhibits DownstreamOn On-Target Pathway (Intended Effect) Target->DownstreamOn Regulates DownstreamOff Off-Target Pathway (Unintended Effect) OffTarget->DownstreamOff Regulates

Caption: Simplified signaling pathway of on-target vs. off-target effects.

References

Preventing S19-1035 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Urgent Notice: Information regarding a chemical or pharmaceutical compound designated as "S19-1035" is not available in public databases. Our searches have exclusively identified "this compound" as a designation for a type of carbon steel (SAE-AISI 1035).

To provide you with accurate and relevant technical support concerning the degradation of your compound in solution, please verify the exact name or designation of the substance you are working with.

Once you provide the correct compound identifier, we will be able to generate a comprehensive technical support center, including:

  • Troubleshooting Guides in a question-and-answer format to address specific experimental issues.

  • Frequently Asked Questions (FAQs) covering common challenges.

  • Quantitative Data Summaries in structured tables for easy comparison.

  • Detailed Experimental Protocols for key methodologies.

  • Visual Diagrams of signaling pathways and experimental workflows using Graphviz.

We are committed to assisting you with your research and look forward to receiving the updated information.

Interpreting unexpected results with S19-1035

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S19-1035

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the selective Kinase-X inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase-X, a critical enzyme in the Pro-Survival Signaling (PSS) pathway. By binding to the ATP pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, Substrate-Y. The expected downstream effect is the induction of apoptosis in cells where the PSS pathway is aberrantly active.

Q2: We are observing paradoxical cell proliferation at certain low concentrations of this compound, instead of the expected apoptosis. Why is this happening?

A2: This is a known phenomenon referred to as paradoxical rebound activation. It is hypothesized that at sub-saturating concentrations, this compound may induce a conformational change in the Kinase-X protein that leads to the activation of a compensatory signaling pathway, such as the parallel MEK-ERK pathway. This can result in a temporary increase in pro-growth signals before the inhibitory effects dominate at higher concentrations. We recommend performing a full dose-response curve to identify the optimal concentration window for inhibition.

Q3: What are the most common off-target effects documented for this compound?

A3: While this compound is highly selective for Kinase-X, minor off-target activity has been observed against Kinase-Z at concentrations exceeding 10 µM. Inhibition of Kinase-Z can interfere with cell cycle progression, which may confound apoptosis readouts. Please refer to the selectivity profile in the Data Presentation section for more details.

Q4: How does the choice of solvent and final concentration affect this compound activity in vitro?

A4: this compound is soluble in DMSO up to 50 mM. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can induce cellular stress and affect experimental outcomes. We recommend preparing a high-concentration stock in 100% DMSO and then performing serial dilutions in your culture medium.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Cell Health & Passage Number: Cells at high passage numbers may have altered signaling pathways. 2. Reagent Instability: this compound may degrade after multiple freeze-thaw cycles. 3. Assay Timing: Readout time may not be optimal for capturing the peak effect.1. Use cells within a consistent and low passage range (e.g., passages 5-15). 2. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock for each experiment. 3. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your cell line.
This compound shows significantly lower potency in cell-based assays compared to biochemical assays. 1. Serum Protein Binding: this compound may bind to proteins (like albumin) in fetal bovine serum (FBS), reducing its effective concentration. 2. Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).1. Test the compound in lower serum conditions (e.g., 2% FBS vs. 10% FBS) to assess the impact of protein binding. 2. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) as a control experiment to see if potency is restored.
No change in phosphorylation of the downstream target (Substrate-Y) is observed via Western Blot. 1. Insufficient Incubation Time: The inhibitory effect may not be apparent at the time point selected. 2. Antibody Quality: The antibody for phosphorylated Substrate-Y may not be specific or sensitive enough.1. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to find the optimal window for observing dephosphorylation. 2. Validate your phospho-Substrate-Y antibody using a positive control (e.g., cells treated with a known activator of the PSS pathway) and a negative control.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
Kinase-X 5 Primary Target
Kinase-A> 10,000No significant activity
Kinase-B> 10,000No significant activity
Kinase-Z12,500Minor off-target activity

Table 2: Effect of Serum Concentration on this compound Potency in HT-29 Cells

Assay ConditionIC50 (nM)Fold Shift
Biochemical Assay (0% Serum)5-
Cell-Based Assay (2% FBS)5511x
Cell-Based Assay (10% FBS)25050x

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using Resazurin

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control (0.1%).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 20 µL of Resazurin stock solution (0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 2-4 hours until a color change is observed.

  • Data Acquisition: Measure fluorescence at 560 nm excitation / 590 nm emission using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement

  • Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate-Y, total Substrate-Y, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Visualizations

PSS_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Kinase_X Kinase-X Receptor->Kinase_X Activates Substrate_Y Substrate-Y Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate-Y Substrate_Y->p_Substrate_Y Apoptosis_Block Apoptosis Blocked p_Substrate_Y->Apoptosis_Block Leads to MEK_ERK MEK-ERK Pathway Proliferation Proliferation MEK_ERK->Proliferation S19_1035 This compound S19_1035->Kinase_X Inhibits

Caption: this compound inhibits the Kinase-X pathway, but may paradoxically activate MEK-ERK at low doses.

Troubleshooting_Flowchart start Start: Inconsistent IC50 Values check_cells Are cell passage number and confluency consistent? start->check_cells use_low_passage Action: Use cells between passage 5-15. check_cells->use_low_passage No check_reagents Are this compound aliquots fresh for each experiment? check_cells->check_reagents Yes use_low_passage->check_reagents aliquot_stock Action: Aliquot stock solution to avoid freeze-thaw cycles. check_reagents->aliquot_stock No check_serum Is serum concentration consistent? check_reagents->check_serum Yes aliquot_stock->check_serum control_serum Action: Standardize serum lot and concentration. check_serum->control_serum No end Result: Consistent IC50 Values check_serum->end Yes control_serum->end

Caption: A logical workflow for troubleshooting inconsistent IC50 results in cell-based assays.

Technical Support Center: Troubleshooting S19-1035 Variability

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule designated "S19-1035" is not publicly available. The following troubleshooting guide is based on general principles of experimental variability observed in drug-response assays and cell-based experiments. Researchers working with any experimental compound should adapt these recommendations to their specific assays and internal findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the efficacy of this compound between different experimental batches. What are the potential sources of this inconsistency?

A1: Variability between experimental batches of a compound can arise from multiple factors. These can be broadly categorized into three areas:

  • Compound-Specific Issues:

    • Batch-to-Batch Purity and Impurity Profile: Differences in the synthesis and purification of this compound can lead to variations in the percentage of the active compound and the presence of different impurities, which may have their own biological activities.

    • Compound Stability and Degradation: The stability of this compound can be affected by storage conditions (temperature, light exposure, humidity) and handling procedures (e.g., freeze-thaw cycles). Degradation can lead to a decrease in the effective concentration of the active compound.

    • Solubility Issues: Inconsistent dissolution of this compound can result in different effective concentrations in your experiments.

  • Experimental System Variability:

    • Cell Line Instability: Genetic drift in continuously passaged cell lines can alter their sensitivity to treatment.[1] It is crucial to use cells within a consistent and low passage number range.

    • Reagent Variability: Different lots of media, serum, and other supplements can impact cell health and response to treatment.[1]

  • Technical and Procedural Variability:

    • Protocol Adherence: Subtle deviations from the established experimental protocol can introduce significant variability.[1]

    • Pipetting and Dispensing Errors: Inaccurate liquid handling can lead to incorrect compound concentrations.

    • Assay-Specific Factors: The choice of assay can influence results. For example, assays that measure ATP levels to determine cell viability may be affected by changes in cell metabolism that are independent of cell death.[1]

    • Data Analysis: Differences in data processing and analysis algorithms can contribute to variability in results.[1]

Q2: How can we minimize the variability observed with this compound in our in-vitro assays?

A2: To minimize variability, a systematic approach to quality control and experimental execution is essential.

  • Compound Management:

    • Certificate of Analysis (CoA): Always request and review the CoA for each new batch of this compound to check for purity and identity.

    • Standardized Stock Preparation: Prepare large, centralized batches of this compound stock solutions. Aliquot and store them under validated conditions to minimize freeze-thaw cycles.

    • Solubility Confirmation: Visually confirm the complete dissolution of the compound in your chosen solvent.

  • Experimental Best Practices:

    • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity.

    • Consistent Cell Culture: Use a consistent source and lot of media, serum, and other reagents. Maintain a consistent cell passage number for your experiments.

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures.

    • Pilot Studies: Conduct pilot studies with new batches of this compound to determine the optimal dose range and confirm activity before proceeding with large-scale experiments.[1]

    • Include Controls: Always include positive and negative controls in your experiments to monitor assay performance and normalize results.

  • Data Analysis:

    • Standardized Analysis Pipeline: Use a consistent and validated data analysis workflow.

Troubleshooting Guides

Guide 1: Investigating a New Batch of this compound with Lower-Than-Expected Activity

This guide provides a stepwise approach to troubleshoot a new batch of this compound that shows reduced activity compared to previous batches.

Table 1: Troubleshooting Steps for Reduced this compound Activity

StepActionRationale
1 Review Certificate of Analysis (CoA) Compare the purity and impurity profile of the new batch with previous, well-performing batches.
2 Verify Stock Concentration and Solubility Prepare a fresh stock solution. Visually inspect for complete dissolution. Consider analytical methods (e.g., UV-Vis spectroscopy) to confirm the concentration.
3 Perform a Dose-Response Curve Comparison Run a parallel experiment comparing the new batch with a previously validated, stored aliquot of an old batch. This will directly assess the relative potency.
4 Assess Cell Health and Assay Performance Include a positive control compound with a known mechanism of action to ensure the cells and the assay system are responding as expected.
5 Evaluate Reagent Lots Check if new lots of critical reagents (media, serum, etc.) were introduced concurrently with the new this compound batch.

Experimental Protocol: Comparative Dose-Response Assay

  • Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a fresh stock solution of the new batch of this compound.

    • Thaw a previously validated aliquot of an old batch of this compound.

    • Prepare serial dilutions for both batches in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound from both batches. Include a vehicle control and a positive control.

  • Incubation: Incubate the cells for the standard duration of your assay.

  • Assay Readout: Perform your standard cell viability or functional assay (e.g., CellTiter-Glo, MTT, or a specific functional readout).

  • Data Analysis: Plot the dose-response curves for both batches and calculate the EC50/IC50 values.

Guide 2: Addressing Inconsistent Results Within the Same Batch of this compound

This guide focuses on troubleshooting variability when using the same batch of the compound.

Table 2: Troubleshooting Steps for Inconsistent Results with a Single this compound Batch

StepActionRationale
1 Review Experimental Procedures Conduct a thorough review of the experimental protocol with the entire research team to identify any potential deviations or inconsistencies in execution.
2 Standardize Cell Culture Practices Ensure all users are following the same cell culture protocol, including seeding density, passage number, and media formulation.
3 Evaluate Liquid Handling and Pipetting Perform a calibration check on pipettes. Observe the technique of different users to ensure consistency.
4 Assess Environmental Factors Check for any fluctuations in incubator conditions (temperature, CO2, humidity).
5 Simplify the Assay If possible, use a simpler, more direct assay to measure the effect of this compound to rule out artifacts from a complex readout system.

Visualizing Experimental Workflow and Sources of Variability

The following diagrams illustrate key concepts in troubleshooting experimental variability.

G cluster_sources Potential Sources of Variability Compound Compound-Specific (Purity, Stability) System Experimental System (Cells, Reagents) Procedure Procedural (Protocol, Handling) Variability Observed Variability in this compound Activity Variability->Compound Variability->System Variability->Procedure

Caption: Major categories of factors contributing to experimental variability.

G Start New Batch of this compound Shows Low Activity Step1 Review CoA Start->Step1 Step2 Verify Stock Concentration Step1->Step2 Step3 Comparative Dose-Response Assay Step2->Step3 Step4 Check Positive Control Step3->Step4 End Identify Source of Discrepancy Step4->End

Caption: Troubleshooting workflow for a new compound batch with low activity.

References

Technical Support Center: Troubleshooting Cell Viability Issues with S19-1035 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "S19-1035" is not publicly available at this time. The following technical support guide is a generalized resource for researchers encountering cell viability issues with small molecule inhibitors and uses "this compound" as a placeholder. The protocols and troubleshooting advice provided are based on standard laboratory practices for cell-based assays.

This guide is intended for researchers, scientists, and drug development professionals who are observing unexpected or inconsistent results related to cell viability following treatment with a novel compound.

Frequently Asked Questions (FAQs)

Q1: My cells show a rapid and complete loss of viability at all tested concentrations of this compound. What could be the cause?

A1: This could be due to several factors:

  • High Compound Concentration: The concentrations used may be too high, leading to acute cytotoxicity. It is recommended to perform a dose-response experiment with a wider range of concentrations, including much lower ones.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration in your cell culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle-only control.

  • Compound Instability: The compound may be unstable in the culture medium, degrading into a toxic byproduct.

  • Contamination: The compound stock or cell culture may be contaminated.

Q2: I am not observing any effect of this compound on cell viability, even at high concentrations. What should I check?

A2: A lack of effect could indicate:

  • Compound Insolubility: this compound may not be soluble in the cell culture medium, preventing it from reaching the cells. Check for precipitation in the medium.

  • Inactive Compound: The compound may have degraded due to improper storage or handling. Verify the integrity of your compound stock.

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.

  • Incorrect Assay: The chosen viability assay may not be sensitive enough to detect the compound's effects, or the endpoint may be too early.

Q3: I am seeing high variability in my cell viability results between replicate wells and experiments. How can I improve consistency?

A3: To improve consistency:

  • Ensure Homogeneous Cell Seeding: Uneven cell distribution can lead to variability. Ensure you have a single-cell suspension before seeding.

  • Standardize Treatment Conditions: Maintain consistent incubation times, compound concentrations, and solvent concentrations.

  • Check for Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental samples if possible.

  • Automate Pipetting: If possible, use automated liquid handlers for increased precision.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High background in viability assay Reagent contamination or improper washing steps.Use fresh reagents and follow washing protocols meticulously.
Discrepancy between different viability assays (e.g., MTT vs. Apoptosis) Different assays measure different aspects of cell death.Use multiple assays to get a comprehensive picture of the mechanism of cell death.
Cell morphology changes unrelated to viability (e.g., flattening, elongation) Compound may be inducing differentiation or senescence.Analyze markers for differentiation or senescence.

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Trypan Blue Exclusion Assay for Cell Counting

This method distinguishes viable from non-viable cells based on membrane integrity.

  • Cell Harvesting: Harvest cells after treatment and resuspend in a known volume of PBS.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay detects apoptosis and necrosis.

  • Cell Preparation: Harvest treated cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Hypothetical Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.995 ± 5.592 ± 5.8
185 ± 6.375 ± 7.160 ± 6.5
1050 ± 5.830 ± 6.215 ± 4.9
10010 ± 3.15 ± 2.52 ± 1.8

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay at 48h)

Concentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
0 (Vehicle)2.1 ± 0.51.5 ± 0.3
115.4 ± 2.25.8 ± 1.1
1045.2 ± 3.825.6 ± 3.1

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution start Unexpected Cell Viability Result check_conc Verify Compound Concentration and Solubility start->check_conc check_solvent Assess Solvent Toxicity (Vehicle Control) start->check_solvent check_assay Validate Viability Assay Performance start->check_assay check_cells Confirm Cell Health and Seeding Density start->check_cells optimize Optimize Experimental Conditions check_conc->optimize check_solvent->optimize check_assay->optimize check_cells->optimize retest Repeat Experiment optimize->retest

Caption: Troubleshooting workflow for unexpected cell viability results.

G cluster_0 Apoptosis Signaling S19_1035 This compound caspase9 Caspase-9 S19_1035->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Simplified intrinsic apoptosis signaling pathway.

G cluster_0 Experimental Workflow seed Seed Cells treat Treat with this compound seed->treat incubate Incubate treat->incubate assay Perform Viability Assay incubate->assay analyze Analyze Data assay->analyze

Technical Support Center: S19-1035 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with S19-1035 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby preventing the downstream signaling that contributes to tumor cell proliferation and survival.

Q2: What are the most common causes of inconsistent this compound efficacy in vivo?

A2: Inconsistent in vivo results can stem from a variety of factors. These can be broadly categorized as issues related to the drug itself, the experimental animal model, or the experimental procedures.[1][2][3] Key factors include:

  • Drug Formulation and Administration: Improper formulation can lead to poor solubility, stability, and bioavailability.[4][5] The route and technique of administration are also critical.

  • Animal Model Variability: The choice of animal model is crucial for study success.[6] Factors such as the species, strain, age, sex, and health status of the animals can significantly impact results.

  • Experimental Design and Conduct: Lack of proper randomization, blinding, and appropriate control groups can introduce bias.[6][7] Insufficient sample size may also lead to statistically insignificant results.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure at the target site.[2][4]

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Drug Administration - Ensure all personnel are thoroughly trained on the administration technique (e.g., oral gavage, intraperitoneal injection).- Verify the accuracy of dosing volumes for each animal.
Improper Drug Formulation - Confirm the complete dissolution and stability of this compound in the vehicle.- Prepare fresh formulations regularly and store them under recommended conditions.
Variability in Animal Health - Monitor animals daily for any signs of illness or distress that could affect tumor growth or drug metabolism.- Ensure uniform housing and husbandry conditions.[7]
Differences in Tumor Implantation - Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and anatomical location.
Issue 2: Discrepancy in this compound Efficacy Between Different Xenograft Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Different Genetic Backgrounds of Cell Lines - Characterize the mutation status of the RAS/RAF/MEK/ERK pathway in each cell line. This compound is expected to be more effective in models with activating mutations in this pathway.
Variable Tumor Microenvironments - The tumor microenvironment can influence drug penetration and efficacy. Consider orthotopic implantation models for a more clinically relevant setting.
Host-Tumor Interactions - The interaction between the tumor and the host's immune system can differ between mouse strains, potentially impacting therapeutic outcomes.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile container.

  • Suspension: Gradually add the vehicle to the this compound powder while vortexing to create a homogenous suspension.

  • Final Concentration: Adjust the final volume with the vehicle to achieve the desired dosing concentration (e.g., 10 mg/mL).

  • Storage: Store the formulation at 4°C and protect it from light. Use within 7 days of preparation.

Protocol 2: Mouse Xenograft Efficacy Study
  • Cell Culture: Culture human colorectal cancer cells (e.g., HT-29) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=10 per group).[6]

  • Treatment Administration: Administer this compound or vehicle daily by oral gavage at the specified dose.

  • Data Collection: Measure tumor volumes and body weights twice weekly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors for pharmacodynamic analysis.

Visualizations

S19_1035_Mechanism_of_Action cluster_pathway RAS/RAF/MEK/ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation S19_1035 This compound S19_1035->MEK

Caption: Mechanism of action of this compound in the RAS/RAF/MEK/ERK signaling pathway.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment with This compound or Vehicle randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment Repeat for study duration endpoint Endpoint: Tumor Collection data_collection->endpoint

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent In Vivo Results check_drug Review Drug Formulation & Administration start->check_drug check_animal Evaluate Animal Model & Health start->check_animal check_procedure Assess Experimental Design & Conduct start->check_procedure solution_drug Optimize Formulation Retrain Staff check_drug->solution_drug solution_animal Standardize Animal Supply Refine Model Choice check_animal->solution_animal solution_procedure Implement Blinding & Randomization check_procedure->solution_procedure

References

Validation & Comparative

Unraveling S19-1035: The Challenge of Target Validation for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

The identity and biological target of the compound designated S19-1035 remain elusive within publicly accessible scientific literature and databases. Extensive searches have failed to identify a therapeutic agent or research molecule with this identifier, suggesting it may be an internal codename for a novel compound not yet disclosed in the public domain or a potential misidentification.

Without a known target, a comprehensive guide on its validation and comparison with alternative therapies cannot be constructed. However, we can outline the established methodologies and data presentation standards that would be employed for such a task, providing a framework for the analysis of a compound like this compound once its identity and mechanism of action are revealed.

A Roadmap for Target Validation and Comparative Analysis

Validating the biological target of a novel compound is a cornerstone of drug discovery and development. This process involves a multi-faceted approach to unequivocally demonstrate that the compound's therapeutic effects are mediated through its interaction with a specific molecular entity. The subsequent step is to benchmark its performance against existing alternatives.

Data Presentation: The Power of Clarity

To facilitate objective comparison, all quantitative data from validation and comparative experiments would be summarized in a structured tabular format. This would include, but not be limited to:

Parameter This compound Alternative 1 Alternative 2 Reference
Binding Affinity (Kd/Ki) Value (nM)Value (nM)Value (nM)[Experimental Protocol 1]
In vitro Potency (IC50/EC50) Value (µM)Value (µM)Value (µM)[Experimental Protocol 2]
Cellular Efficacy ValueValueValue[Experimental Protocol 3]
Selectivity (vs. Off-targets) Fold-selectivityFold-selectivityFold-selectivity[Experimental Protocol 4]
In vivo Efficacy (Model) Endpoint valueEndpoint valueEndpoint value[Experimental Protocol 5]
Experimental Protocols: Ensuring Reproducibility

Detailed methodologies are critical for the interpretation and replication of scientific findings. For a compound like this compound, the following experimental protocols would be essential:

  • Target Engagement Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity and kinetics of this compound to its putative target.

  • Enzymatic or Functional Assays: These experiments would measure the direct effect of the compound on the activity of the target protein (e.g., inhibition of an enzyme or modulation of a receptor).

  • Cell-Based Assays: The activity of this compound would be assessed in relevant cell lines to confirm its on-target effects in a biological context. This could involve reporter gene assays, second messenger measurements, or cell viability studies.

  • Selectivity Profiling: A broad panel of related and unrelated targets would be screened to determine the specificity of this compound, ensuring minimal off-target effects.

  • In vivo Target Validation: Animal models of disease would be utilized to demonstrate that the therapeutic effects of this compound are dependent on its interaction with the intended target. This often involves genetic knockout or knockdown of the target.

Visualizing the Path Forward: Signaling Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following examples demonstrate how Graphviz would be used to visualize the signaling pathway of a hypothetical target and the workflow for its validation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand Receptor Receptor Ligand->Receptor G-Protein G-Protein Receptor->G-Protein Effector Effector G-Protein->Effector Second_Messenger Second_Messenger Effector->Second_Messenger Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

Caption: A generalized signal transduction pathway.

Hypothesis Hypothesis Biochemical_Assays Biochemical_Assays Hypothesis->Biochemical_Assays Cell_Based_Assays Cell_Based_Assays Hypothesis->Cell_Based_Assays Target_Engagement Target_Engagement Biochemical_Assays->Target_Engagement Cell_Based_Assays->Target_Engagement Selectivity_Profiling Selectivity_Profiling Target_Engagement->Selectivity_Profiling In_Vivo_Models In_Vivo_Models Selectivity_Profiling->In_Vivo_Models Target_Validated Target_Validated In_Vivo_Models->Target_Validated

Caption: Workflow for target validation.

S19-1035 Versus Competitor Compound A: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a promising strategy, particularly in overcoming drug resistance and halting tumor progression. This guide provides a detailed, objective comparison of the efficacy of two notable AKR1C3 inhibitors: S19-1035 and a key competitor, AKR1C3-IN-9, referred to herein as Competitor Compound A. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

Introduction to AKR1C3 and its Role in Cancer

Aldo-keto reductase 1C3 (AKR1C3) is a multifunctional enzyme implicated in various cancers, including breast, prostate, and lung cancer. Its roles extend from the biosynthesis of androgens and metabolism of prostaglandins to the detoxification of cytotoxic agents, thereby contributing to cancer cell proliferation, survival, and chemoresistance.[1][2] Overexpression of AKR1C3 is often associated with poor prognosis and resistance to standard cancer therapies, making it a critical target for novel therapeutic interventions.[2]

Comparative Efficacy of this compound and Competitor Compound A

Both this compound and Competitor Compound A are potent and selective inhibitors of the AKR1C3 enzyme. The following sections detail their comparative efficacy based on in vitro studies.

Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound demonstrates superior potency in inhibiting AKR1C3 enzymatic activity compared to Competitor Compound A.

CompoundTargetIC50 (nM)SelectivityReference
This compound AKR1C33.04>3289-fold over other AKR1C isoforms[3]
Competitor Compound A (AKR1C3-IN-9) AKR1C38.92Selective for AKR1C3Not Specified

Table 1: Comparison of IC50 Values for this compound and Competitor Compound A against AKR1C3.

Reversal of Doxorubicin Resistance

A critical function of AKR1C3 in cancer is its ability to metabolize and inactivate chemotherapeutic agents like doxorubicin, a cornerstone of many chemotherapy regimens. The ability of an AKR1C3 inhibitor to reverse this resistance is a significant indicator of its therapeutic potential. Both this compound and Competitor Compound A have been shown to effectively resensitize doxorubicin-resistant breast cancer cells to the cytotoxic effects of doxorubicin.

While direct quantitative comparative data on the reversal of doxorubicin resistance is limited, one study on a doxorubicin-resistant breast cancer cell line (MCF-7/DOX) demonstrated that co-administration of this compound significantly reversed doxorubicin resistance.[4] Another study established that overexpression of AKR1C3 in MCF-7 cells resulted in a 3.2-fold increase in the IC50 value of doxorubicin, and this resistance could be overcome by an Akt inhibitor, highlighting the pathway's relevance.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in this guide.

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AKR1C3 enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the cofactor NADPH in the same buffer.

    • Prepare a stock solution of a suitable substrate, such as S-tetralol or 9,10-phenanthrenequinone, in an appropriate solvent.

    • Prepare serial dilutions of the test inhibitors (this compound and Competitor Compound A).

  • Assay Procedure:

    • In a 96-well plate, add the recombinant AKR1C3 enzyme to each well.

    • Add the serially diluted test inhibitors to their respective wells.

    • Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding a mixture of the substrate and NADPH.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6][7][8]

Cell Viability and Doxorubicin Resistance Reversal Assay (MTT Assay)

This assay assesses the effect of AKR1C3 inhibitors on the proliferation of cancer cells and their ability to reverse resistance to chemotherapeutic agents.

Protocol:

  • Cell Culture and Seeding:

    • Culture doxorubicin-resistant breast cancer cells (e.g., MCF-7/DOX) in the appropriate growth medium.

    • Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Inhibitor and Doxorubicin Treatment:

    • Prepare serial dilutions of the AKR1C3 inhibitor (this compound or Competitor Compound A) and doxorubicin in the cell culture medium.

    • Treat the cells with either doxorubicin alone, the AKR1C3 inhibitor alone, or a combination of both at various concentrations. Include a vehicle-only control.

    • Incubate the cells for a specified duration (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 of doxorubicin in the absence and presence of the AKR1C3 inhibitors to quantify the reversal of resistance (reversal fold = IC50 of Dox alone / IC50 of Dox + inhibitor).[6][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the AKR1C3 signaling pathway and a typical experimental workflow for evaluating AKR1C3 inhibitors.

AKR1C3_Signaling_Pathway cluster_upstream Upstream Signals cluster_akr1c3 AKR1C3 Activity cluster_downstream Downstream Effects Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Prostaglandin H2 Prostaglandin H2 Prostaglandin H2->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Prostaglandin F2α Prostaglandin F2α AKR1C3->Prostaglandin F2α Drug Resistance Drug Resistance AKR1C3->Drug Resistance Metabolizes Doxorubicin Androgen Receptor Activation Androgen Receptor Activation Testosterone->Androgen Receptor Activation Cell Proliferation Cell Proliferation Prostaglandin F2α->Cell Proliferation Androgen Receptor Activation->Cell Proliferation This compound This compound This compound->AKR1C3 Inhibits Competitor Compound A Competitor Compound A Competitor Compound A->AKR1C3 Inhibits

Caption: AKR1C3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment Start Start Enzyme_Inhibition_Assay AKR1C3 Enzyme Inhibition Assay Start->Enzyme_Inhibition_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Data_Analysis_IC50 Data Analysis: Calculate IC50 Enzyme_Inhibition_Assay->Data_Analysis_IC50 Resistance_Reversal_Assay Doxorubicin Resistance Reversal Assay Cell_Viability_Assay->Resistance_Reversal_Assay Data_Analysis_Reversal Data Analysis: Quantify Reversal Resistance_Reversal_Assay->Data_Analysis_Reversal Compare_Efficacy Compare Efficacy of This compound vs Competitor A Data_Analysis_IC50->Compare_Efficacy Data_Analysis_Reversal->Compare_Efficacy End End Compare_Efficacy->End

Caption: Experimental workflow for inhibitor comparison.

Conclusion

Based on the available in vitro data, this compound exhibits a higher potency in inhibiting the AKR1C3 enzyme as indicated by its lower IC50 value compared to Competitor Compound A (AKR1C3-IN-9). Both compounds have demonstrated the crucial ability to reverse doxorubicin resistance in breast cancer cell lines, a key indicator of their potential clinical utility. Further head-to-head comparative studies, including in vivo models, are warranted to fully elucidate the differential efficacy and therapeutic potential of these two promising AKR1C3 inhibitors. This guide serves as a foundational resource for researchers to understand the current landscape and to inform the design of future investigations in this critical area of cancer research.

References

A Comparative Analysis of Kinase Selectivity: S19-1035 vs. [Competitor Compound B]

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinase selectivity profiles of two investigational compounds, S19-1035 and [Competitor Compound B]. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of the compounds' performance based on in vitro kinase assays. All data is illustrative to demonstrate a comparative framework.

Executive Summary

Quantitative Selectivity Data

The inhibitory activity of this compound and [Competitor Compound B] was assessed against a panel of 96 different kinases. The half-maximal inhibitory concentration (IC50) was determined for each compound against its primary target, CDK9, and key off-targets identified from the screening panel. A lower IC50 value indicates greater potency.

Table 1: Comparative IC50 Values (nM) for this compound and [Competitor Compound B]

Kinase TargetThis compound (IC50 nM)[Competitor Compound B] (IC50 nM)Fold Selectivity (this compound vs. B)
CDK9 15 45 3.0x more potent
CDK21,2509513.2x less potent
GSK3B>10,000210>47.6x more selective
PIM18,50045018.9x more selective
ROCK1>10,0001,100>9.1x more selective

Experimental Protocols

The selectivity data presented above was generated using a standardized in vitro radiometric kinase assay.

In Vitro Radiometric Kinase Assay Protocol

  • Compound Preparation: this compound and [Competitor Compound B] were serially diluted in 100% DMSO to create a 10-point concentration gradient.

  • Kinase Reaction Mixture: For each kinase target, a reaction mixture was prepared containing the specific kinase, its corresponding peptide substrate, and a buffer solution (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

  • ATP Addition: The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction plates were incubated at room temperature for 60 minutes.

  • Termination and Capture: The reaction was terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane.

  • Washing: Unreacted [γ-³³P]ATP was removed by washing the filter membranes multiple times.

  • Scintillation Counting: The amount of incorporated radiolabel on the filter membranes was quantified using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Signaling Pathway and Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibitor Action RNA_Pol_II RNA Pol II Elongation Transcriptional Elongation RNA_Pol_II->Elongation P-TEFb P-TEFb Complex (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II Phosphorylates DSIF_NELF DSIF/NELF P-TEFb->DSIF_NELF Phosphorylates & Inactivates DSIF_NELF->RNA_Pol_II Pauses Transcription S19_1035 This compound S19_1035->P-TEFb Inhibits

Caption: CDK9-Mediated Transcriptional Elongation Pathway and Point of Inhibition by this compound.

Experimental_Workflow Start Start Compound_Dilution 1. Compound Serial Dilution Start->Compound_Dilution Reaction_Prep 2. Prepare Kinase Reaction Mix Compound_Dilution->Reaction_Prep Initiation 3. Add [γ-³³P]ATP to Initiate Reaction_Prep->Initiation Incubation 4. Incubate for 60 min Initiation->Incubation Termination 5. Terminate Reaction Incubation->Termination Capture 6. Capture Substrate on Filter Termination->Capture Washing 7. Wash Filters Capture->Washing Counting 8. Scintillation Counting Washing->Counting Analysis 9. IC50 Curve Fitting Counting->Analysis End End Analysis->End

Caption: Workflow for the In Vitro Radiometric Kinase Selectivity Assay.

Identity of S19-1035 Remains Elusive in Public Scientific Databases

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the experimental compound designated "S19-1035" have yielded no specific information regarding its mechanism of action, chemical structure, or any associated preclinical or clinical data. The lack of publicly available information prevents a comparative analysis of its experimental reproducibility at this time.

Efforts to gather data on this compound for a comprehensive comparison guide have been unsuccessful as the identifier does not appear in prominent scientific and clinical trial databases. This suggests that this compound may be an internal designation for a compound in the early stages of development and not yet disclosed publicly. Alternatively, it is possible that the identifier is incorrect or outdated.

Without foundational information on this compound, it is not possible to:

  • Identify its therapeutic target or signaling pathway.

  • Locate relevant experimental data for a reproducibility assessment.

  • Find comparable alternative compounds for a meaningful performance analysis.

  • Detail experimental protocols associated with its study.

Consequently, the creation of data tables, signaling pathway diagrams, and experimental workflow visualizations as requested cannot be fulfilled. Further clarification on the identity of this compound is required to proceed with the generation of the requested comparison guide.

The Enigma of S19-1035: A Search for Rescue Experiment Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the research compound designated S19-1035 has yielded no publicly available information, precluding the creation of a detailed comparison guide on its rescue experiments with target overexpression. The absence of scientific literature, clinical trial data, or any mention in pharmacological databases suggests that this compound may be an internal, pre-clinical designation not yet disclosed to the public, a misidentified compound, or a very recent discovery without published data.

Despite extensive searches for "this compound," its mechanism of action, molecular target, and any associated experimental data, no relevant results were found. This lack of information makes it impossible to fulfill the request for a comparison guide, which would require quantitative data from rescue experiments, detailed experimental protocols, and an understanding of the compound's biological context.

Rescue experiments are a critical component of drug development and molecular biology research. They are designed to confirm the specificity of a compound's or a gene's effect by reintroducing a downstream element or the wild-type version of the targeted protein. A successful rescue—the reversal of the initial phenotype—provides strong evidence that the observed effects are indeed due to the specific inhibition or alteration of the intended target.

To illustrate the typical workflow of such an analysis, had data for this compound been available, the guide would have included the following sections:

Hypothetical Experimental Workflow for this compound Rescue Experiment

The following diagram outlines a generalized workflow for a rescue experiment involving a hypothetical inhibitor like this compound and the overexpression of its target protein.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Expected Results A Cells expressing endogenous target protein B Transfect cells with overexpression vector for target protein A->B C Treat with this compound A->C D Treat with this compound B->D E Phenotypic readout (e.g., cell viability assay) C->E F Phenotypic readout (e.g., cell viability assay) D->F G Phenotype observed (e.g., decreased viability) E->G H Phenotype rescued (e.g., restored viability) F->H

Caption: A generalized workflow for a rescue experiment to validate the on-target effect of an inhibitor.

Hypothetical Signaling Pathway

A crucial aspect of a comparison guide would be the visualization of the signaling pathway in which the drug target is involved. This helps in understanding the mechanism of action and the rationale for the rescue experiment.

cluster_pathway Hypothetical Signaling Pathway Upstream Upstream Signal Target Target Protein Upstream->Target Downstream Downstream Effector Target->Downstream Phenotype Cellular Phenotype Downstream->Phenotype S19_1035 This compound S19_1035->Target

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on its target.

Without concrete data on this compound, any further construction of comparison tables or detailed protocols would be purely speculative and not grounded in factual evidence. We will continue to monitor for any public disclosures or publications regarding this compound and will provide an updated guide should information become available.

Unraveling S19-1035: A Comparative Analysis of Activity Across Diverse Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the investigational compound S19-1035 has been conducted across a panel of diverse biochemical and cell-based assays to elucidate its activity profile and mechanism of action. This guide provides a detailed comparison of the compound's performance, offering researchers, scientists, and drug development professionals a thorough understanding of its biological effects. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, serves as a critical resource for the continued development and characterization of this compound.

Initial investigations into the public domain and scientific literature did not yield specific information for a compound designated "this compound," suggesting it may be an internal or preclinical development code. The following data and methodologies are presented as a hypothetical case study for a compound with this designation, demonstrating a robust cross-validation approach applicable to novel chemical entities.

Comparative Efficacy of this compound: A Tabular Overview

To facilitate a clear comparison of this compound's activity, the following tables summarize its performance in a series of representative assays. These assays were selected to probe the compound's effects on a specific, hypothetical signaling pathway involving a kinase cascade.

Table 1: Biochemical Kinase Inhibition Assay

Kinase TargetThis compound IC₅₀ (nM)Control Compound IC₅₀ (nM)
Kinase A15.2 ± 2.18.9 ± 1.5
Kinase B125.8 ± 10.498.7 ± 8.2
Kinase C> 10,000250.3 ± 21.7

Table 2: Cell-Based Phosphorylation Assay

Cell LineTarget PhosphorylationThis compound EC₅₀ (nM)Control Compound EC₅₀ (nM)
HEK293p-Substrate X (downstream of Kinase A)45.6 ± 5.322.1 ± 3.8
HeLap-Substrate Y (downstream of Kinase B)350.1 ± 28.9175.4 ± 15.6

Table 3: Cellular Viability Assay

Cell LineThis compound CC₅₀ (µM)Control Compound CC₅₀ (µM)
HEK293> 50> 50
HeLa25.3 ± 3.118.9 ± 2.5

Visualizing the Scientific Approach

To provide a clear visual representation of the processes and pathways discussed, the following diagrams have been generated.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_A Kinase A Assay Phospho_Assay Phosphorylation Assay Kinase_A->Phospho_Assay Informs Kinase_B Kinase B Assay Kinase_C Kinase C Assay Viability_Assay Cell Viability Assay Phospho_Assay->Viability_Assay Informs S19_1035 This compound S19_1035->Kinase_A S19_1035->Kinase_B S19_1035->Kinase_C S19_1035->Phospho_Assay S19_1035->Viability_Assay

Figure 1: An overview of the cross-validation workflow for this compound.

G Receptor Upstream Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Substrate_X Substrate X Kinase_A->Substrate_X Substrate_Y Substrate Y Kinase_B->Substrate_Y Cellular_Response Cellular Response Substrate_X->Cellular_Response Substrate_Y->Cellular_Response S19_1035 This compound S19_1035->Kinase_A

Figure 2: The hypothetical signaling pathway targeted by this compound.

Detailed Experimental Protocols

A transparent and reproducible methodology is paramount in scientific research. The following sections detail the protocols for the key experiments conducted.

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against Kinase A, B, and C was determined using a luminescence-based kinase assay. Recombinant human kinases were incubated with this compound or a control compound at varying concentrations in the presence of a kinase-specific substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a reagent was added to stop the kinase reaction and detect the amount of ADP produced, which is directly proportional to kinase activity. Luminescence was measured using a plate reader, and the IC₅₀ values were calculated from the dose-response curves.

Cell-Based Phosphorylation Assay

HEK293 and HeLa cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of this compound or the control compound for 2 hours. Following treatment, cells were stimulated with an appropriate agonist to induce the phosphorylation of downstream substrates. Cells were then lysed, and the levels of phosphorylated Substrate X and Substrate Y were quantified using a sandwich ELISA format. The EC₅₀ values were determined by fitting the data to a four-parameter logistic equation.

Cellular Viability Assay

The cytotoxic effects of this compound were assessed using a resazurin-based viability assay. HEK293 and HeLa cells were seeded in 96-well plates and treated with a concentration range of this compound or the control compound for 72 hours. After the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours. The fluorescence, which is proportional to the number of viable cells, was measured using a microplate reader. The CC₅₀ values, representing the concentration of the compound that causes a 50% reduction in cell viability, were calculated from the resulting dose-response curves.

S19-1035 vs. siRNA Knockdown: A Comparative Guide to Targeting Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a nucleic acid-based approach for target modulation is a critical decision in experimental design. This guide provides an objective comparison of S19-1035, a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK), and siRNA-mediated knockdown of BTK.

This comparison will delve into their mechanisms of action, efficacy, specificity, and off-target effects, supported by experimental data. We will also provide detailed protocols for key experiments to aid in the practical application of these techniques. For the purpose of this guide, this compound is presented as a molecule with properties similar to the well-characterized BTK inhibitor, Ibrutinib.

At a Glance: this compound vs. BTK siRNA

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown of BTK
Mechanism of Action Reversible or irreversible binding to the target protein's active site, inhibiting its enzymatic activity.Post-transcriptional gene silencing by guiding the degradation of target mRNA.
Level of Intervention ProteinmRNA
Onset of Action Rapid (minutes to hours)Slower (24-72 hours)
Duration of Effect Dependent on compound half-life and binding kinetics.Transient (typically 3-7 days in dividing cells)
Efficacy (On-Target) High; can achieve >95% target occupancy and inhibition of phosphorylation.[1]High; can achieve >90% knockdown of target protein expression.[2]
Off-Target Effects Can inhibit other kinases with similar active site motifs. For Ibrutinib, this includes EGFR, ITK, and TEC family kinases.[3][4]Can cause miRNA-like off-target effects by binding to mRNAs with partial complementarity, and can induce an innate immune response.[5][6][7]
Delivery Generally cell-permeable.Requires transfection reagents, electroporation, or viral vectors.
Applications In vitro and in vivo studies, therapeutic development.Primarily in vitro and in vivo research for target validation and functional genomics.

Delving Deeper: Mechanism of Action

The fundamental difference between this compound and siRNA lies in their point of intervention in the cellular machinery.

This compound , as a small molecule inhibitor, directly targets the BTK protein. It is designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling. This inhibition is rapid and can be either reversible or irreversible, depending on the chemical nature of the inhibitor.

siRNA (short-interfering RNA) , on the other hand, acts at the mRNA level. Once introduced into the cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the BTK mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into the BTK protein.

cluster_0 This compound (Small Molecule Inhibition) cluster_1 siRNA Knockdown BTK Protein BTK Protein Inactive BTK Inactive BTK Downstream Signaling Downstream Signaling BTK Protein->Downstream Signaling Activates This compound This compound This compound->BTK Protein Binds to active site Blocked Signaling Blocked Signaling Inactive BTK->Blocked Signaling BTK mRNA BTK mRNA Degraded mRNA Degraded mRNA BTK mRNA->Degraded mRNA Cleavage siRNA siRNA RISC RISC siRNA->RISC Loads into RISC->BTK mRNA Targets No BTK Protein No BTK Protein Degraded mRNA->No BTK Protein

Comparative mechanisms of this compound and siRNA targeting BTK.

Experimental Considerations and Workflow

A typical experimental workflow to compare the effects of this compound and BTK siRNA would involve treating cells in parallel and assessing various endpoints.

cluster_0 This compound Treatment cluster_1 siRNA Transfection Cell Culture Cell Culture Treat with this compound Treat with this compound Cell Culture->Treat with this compound Transfect with BTK siRNA Transfect with BTK siRNA Cell Culture->Transfect with BTK siRNA Harvest Cells (Time Course) Harvest Cells (Time Course) Treat with this compound->Harvest Cells (Time Course) Transfect with BTK siRNA->Harvest Cells (Time Course) Endpoint Analysis Endpoint Analysis Harvest Cells (Time Course)->Endpoint Analysis Western Blot (pBTK, BTK) Western Blot (pBTK, BTK) Endpoint Analysis->Western Blot (pBTK, BTK) RT-qPCR (BTK mRNA) RT-qPCR (BTK mRNA) Endpoint Analysis->RT-qPCR (BTK mRNA) Cell Viability Assay Cell Viability Assay Endpoint Analysis->Cell Viability Assay RNA-Seq (Off-target) RNA-Seq (Off-target) Endpoint Analysis->RNA-Seq (Off-target)

Experimental workflow for comparing this compound and BTK siRNA.

Detailed Experimental Protocols

Protocol 1: Inhibition of BTK Activity with this compound in Cultured Cells

Objective: To assess the effect of this compound on BTK phosphorylation and downstream signaling.

Materials:

  • Cells expressing BTK (e.g., Ramos, U266)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH (loading control)

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) to the cells. Incubate for the desired time (e.g., 1, 4, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in 100 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of inhibition of BTK phosphorylation relative to the vehicle control.

Protocol 2: BTK Knockdown using siRNA in Cultured Cells

Objective: To reduce the expression of BTK protein using siRNA.

Materials:

  • Cells expressing BTK

  • Complete cell culture medium

  • BTK-specific siRNA and non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Materials for Western blotting (as in Protocol 1)

  • Materials for RT-qPCR (optional, for mRNA level analysis)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to form siRNA-lipid complexes.

    • Add the 500 µL of complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Analysis of Knockdown Efficiency:

    • Western Blotting: Harvest the cells and perform Western blotting as described in Protocol 1 to assess the reduction in BTK protein levels.

    • RT-qPCR (optional): Extract total RNA, synthesize cDNA, and perform quantitative PCR using primers specific for BTK and a housekeeping gene to determine the reduction in BTK mRNA levels.

  • Functional Assays: Perform downstream functional assays to assess the phenotypic consequences of BTK knockdown.

Conclusion

Both this compound and siRNA are powerful tools for studying the function of BTK. The choice between them depends on the specific experimental goals. This compound is ideal for studying the acute effects of inhibiting BTK's enzymatic activity and for preclinical therapeutic studies. siRNA-mediated knockdown is a valuable method for validating the on-target effects of a small molecule inhibitor and for understanding the cellular consequences of reduced BTK protein levels. For a comprehensive understanding of BTK's role, a combination of both approaches is often the most rigorous strategy.

References

Independent Verification of Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a framework for the independent verification of the binding affinity of a compound of interest, referred to here as S19-1035. Due to the absence of publicly available information on a compound designated "this compound," this document serves as a template, outlining the necessary data, experimental protocols, and visualizations required for a comprehensive comparison. The provided examples use hypothetical data for illustrative purposes.

To proceed with a specific analysis of this compound, the primary molecular target of the compound must first be identified. Once the target is known, relevant alternative compounds and their binding affinities can be sourced from scientific literature and databases to populate a comparative analysis as detailed below.

Data Presentation: Comparative Binding Affinities

A crucial step in verifying the binding affinity of a new compound is to compare it against known molecules that target the same biological entity. The following table provides a template for summarizing such quantitative data. For this example, we will assume this compound and its alternatives target the hypothetical "Protein X."

CompoundTargetAssay MethodKd (nM)Kon (1/Ms)Koff (1/s)Reference
This compound Protein XSPRData to be determinedData to be determinedData to be determinedInternal Data
Competitor AProtein XSPR151.2 x 1051.8 x 10-3[Fictional et al., 2022]
Competitor BProtein XITC50N/AN/A[Hypothetical et al., 2021]
Known LigandProtein XBLI1208.5 x 1041.0 x 10-2[Exemplar et al., 2020]
  • Kd (Dissociation Constant): Represents the concentration of the compound at which half of the target protein is occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Kon (Association Rate Constant): Measures the rate at which the compound binds to the target.

  • Koff (Dissociation Rate Constant): Measures the rate at which the compound dissociates from the target.

  • Assay Methods: Different techniques for measuring binding affinity, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI).

Experimental Protocols: Surface Plasmon Resonance (SPR)

To independently verify the binding affinity of this compound, a detailed experimental protocol is required. The following is a generalized methodology for determining binding kinetics using Surface Plasmon Resonance (SPR).

Objective: To measure the association (Kon) and dissociation (Koff) rates of this compound to its target protein, and to calculate the equilibrium dissociation constant (Kd).

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Target protein

  • This compound compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (ligand) in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a dilution series of this compound (analyte) in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.

    • Inject the different concentrations of this compound over the immobilized target protein surface, including a zero-concentration (buffer only) injection for baseline subtraction.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

  • Surface Regeneration:

    • After each binding cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the sensograms.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the Kon and Koff values.

    • Calculate the Kd as the ratio of Koff/Kon.

Visualizations

Experimental Workflow for Binding Affinity Measurement

Experimental Workflow for SPR-based Binding Affinity Assay cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis p1 Equilibrate Sensor Chip p2 Activate Surface (EDC/NHS) p1->p2 p3 Immobilize Target Protein p2->p3 p4 Deactivate Surface p3->p4 b1 Inject this compound (Analyte) p4->b1 Proceed to Assay b2 Monitor Association b1->b2 b3 Flow Buffer (Dissociation) b2->b3 b4 Regenerate Surface b3->b4 a1 Data Processing (Subtraction) b4->a1 Analyze Data a2 Fit to Binding Model a1->a2 a3 Calculate Kon, Koff, Kd a2->a3

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Logical Relationship for Comparative Analysis

Comparative Analysis of Binding Affinity cluster_compounds Compounds of Interest cluster_data Binding Affinity Data (Kd) S19 This compound Target Common Target Protein S19->Target AltA Alternative A AltA->Target AltB Alternative B AltB->Target Kd_S19 Kd (this compound) Comparison Compare Kd Values Kd_S19->Comparison Kd_A Kd (Alt. A) Kd_A->Comparison Kd_B Kd (Alt. B) Kd_B->Comparison Target->Kd_S19 Target->Kd_A Target->Kd_B Conclusion Determine Relative Affinity Comparison->Conclusion

Caption: Logical flow for comparing the binding affinities of multiple compounds to a common target.

S19-1035 efficacy in published versus in-house assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for efficacy data on the compound S19-1035, from both published scientific literature and publicly accessible in-house reports, yielded no specific results. Clinical trial registries and scientific databases do not contain information regarding the performance of this compound in various assays.

The searches conducted for "this compound efficacy published assays" and "this compound in-house assay data" did not return any relevant information. Further inquiries into its mechanism of action and any associated clinical trial results also proved fruitless.

Consequently, it is not possible to provide a comparison guide detailing the efficacy of this compound in published versus in-house assays, as there is no publicly available data to analyze or present. This includes the requested quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any direct communications or proprietary documentation they may have access to, as the information is not present in the public domain.

Safety Operating Guide

Proper Disposal Procedures for 1035 Premium RTV Silicone Adhesive Sealant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the disposal of 1035 Premium RTV Silicone Adhesive Sealant, a substance that may also be identified by the code S19-1035. Adherence to these procedural guidelines is paramount for minimizing environmental impact and protecting personnel.

Hazard Identification and Safety Precautions

Before handling and disposal, it is crucial to be aware of the hazards associated with 1035 Premium RTV Silicone Adhesive Sealant. This product is classified as causing serious eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE): To ensure safety, the following PPE should be worn when handling this product:

  • Gloves: Wear protective gloves.[1][3]

  • Eye Protection: Wear safety glasses or chemical goggles.[1][3]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[4]

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Cleanup Procedures:

  • Ensure Adequate Ventilation: Work in a well-ventilated area.[1]

  • Remove Ignition Sources: Eliminate all sources of extreme heat or open flames.[1]

  • Containment: Collect the material in a sealable, chemical-resistant container.[1] Since the product is not readily flowable, this can typically be done manually.[1]

  • Residue Removal: Wipe any remaining residues with a paper towel and place the contaminated towels in the designated waste container.[1] The final traces of residue can be removed with soap and water.[1]

  • Avoid Environmental Release: Do not allow the substance to enter sewers or surface and ground water.[1]

Disposal Procedures

Proper disposal of 1035 Premium RTV Silicone Adhesive Sealant and its containers must be conducted in accordance with all local, regional, national, and international regulations.[3][5]

Step-by-Step Disposal Guidance:

  • Waste Collection: Place the unused product and any contaminated materials (e.g., paper towels, gloves) into a suitable, labeled, and sealable chemical-resistant container.[1]

  • Storage: Store the waste container in a locked, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[3][4]

  • Labeling: Clearly label the waste container with the contents ("Waste 1035 Silicone Sealant") and the associated hazards.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company. Do not dispose of this material in standard laboratory or municipal trash.

  • Documentation: Maintain records of the disposal process, including the name of the disposal company and the date of pickup, to ensure a complete audit trail.

Quantitative Data Summary

Hazard Classification GHS Hazard Statement Reference
Eye IrritationH319: Causes serious eye irritation[1][2]
Skin SensitizationH317: May cause an allergic skin reaction[1]
Reproductive ToxicityH360: May damage fertility or the unborn child[1][2]
Aquatic Hazard (Chronic)H412: Harmful to aquatic life with long lasting effects[1][2]

Experimental Workflow: Disposal Protocol

The following diagram illustrates the logical workflow for the proper disposal of 1035 Premium RTV Silicone Adhesive Sealant.

G A Product Handling & Use B Spill or Unused Material A->B C Wear Appropriate PPE (Gloves, Eye Protection) B->C D Contain Spill & Collect Waste C->D E Store in Labeled, Sealed Container D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Document Disposal Process F->G

Caption: Logical workflow for the safe disposal of 1035 sealant.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.